Product packaging for Gallic Acid(Cat. No.:CAS No. 65271-60-5)

Gallic Acid

Cat. No.: B10754009
CAS No.: 65271-60-5
M. Wt: 170.12 g/mol
InChI Key: LNTHITQWFMADLM-UHFFFAOYSA-N
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Description

Gallic Acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound and a fundamental reagent in life science research, prized for its potent antioxidant and biological activities. Its primary research value lies in its role as a robust antioxidant, where it effectively scavenges free radicals and chelates metal ions, making it a critical tool for studying oxidative stress models in cellular and biochemical assays. Researchers extensively utilize this compound to investigate its pro-apoptotic and anti-proliferative effects on various cancer cell lines, exploring mechanisms such as the induction of mitochondrial dysfunction and cell cycle arrest. In microbiology, it serves as a model compound for assessing antimicrobial and antifungal properties. Furthermore, its well-defined chemical structure makes it a versatile building block in organic synthesis and polymer chemistry, particularly in the development of novel materials. This product is provided as a high-purity solid to ensure reproducibility and reliability in your experimental workflows, supporting advancements in pharmacology, biochemistry, and nutritional science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O5 B10754009 Gallic Acid CAS No. 65271-60-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4,5-trihydroxybenzoic acid
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InChI

InChI=1S/C7H6O5/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,8-10H,(H,11,12)
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InChI Key

LNTHITQWFMADLM-UHFFFAOYSA-N
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Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)O
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Molecular Formula

C7H6O5
Record name GALLIC ACID
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Related CAS

31387-49-2
Record name Benzoic acid, 3,4,5-trihydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID0020650
Record name Gallic acid
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Molecular Weight

170.12 g/mol
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Physical Description

Gallic acid is an odorless white solid. Sinks in water. (USCG, 1999), Colorless or slightly yellow solid; [Hawley] White hygroscopic solid; [ICSC] White or cream colored powder; [MSDSonline], Solid, WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

SUBLIMES (NTP, 1992), 501.00 °C. @ 760.00 mm Hg
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Solubility

Sparingly soluble (NTP, 1992), 1 G DISSOLVES IN: 87 ML WATER, 3 ML BOILING WATER, 6 ML ALCOHOL, 100 ML ETHER, 10 ML GLYCEROL, 5 ML ACETONE; PRACTICALLY INSOL IN BENZENE, CHLOROFORM, PETROLEUM ETHER., Water solubility = 1.19X10+4 mg/l @ 25 °C, Soluble in oxygenated solvents, 11.9 mg/mL at 20 °C, Solubility in water, g/100ml: 1.1 (moderate)
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Density

1.7 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.69 kg/l at 20 °C, Density = 1.694 g/cu m at 6 °C, Relative density (water = 1): 1.7
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Vapor Pressure

0.00000012 [mmHg]
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Color/Form

Colorless or slightly yellow cyrstalline needles or prisms., NEEDLES FROM ABSOLUTE METHANOL OR CHLOROFORM, White needles

CAS No.

149-91-7, 6274-40-4
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Melting Point

432 to 464 °F (decomposes) (NTP, 1992), sublimes at 210, Sublimes at 210 °C giving a stable form with melting point 258 to 265 °C (dec) and an unstable form with melting point 225 to 230 °C, 258 - 265 °C
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Biosynthetic Pathways and Enzymatic Synthesis of Gallic Acid

Shikimate Pathway as a Central Biosynthetic Origin

The shikimate pathway is a crucial seven-step metabolic route that links primary carbohydrate metabolism to the biosynthesis of aromatic compounds in microorganisms and plants. nih.gov This pathway is absent in animals. It begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), intermediates from glycolysis and the pentose (B10789219) phosphate (B84403) pathway respectively, to ultimately form chorismate. nih.gov

Chorismate stands as a critical branch-point metabolite, serving as the precursor for the aromatic amino acids—phenylalanine, tyrosine, and tryptophan—and a vast array of secondary metabolites. nih.gov Crucially, intermediates within the shikimate pathway itself are siphoned off as precursors for other compounds, including gallic acid. nih.gov Research, including retrobiosynthetic NMR studies, has provided strong evidence that the direct precursor to this compound is 3-dehydroshikimic acid (3-DHS), an intermediate of the shikimate pathway. nih.govnih.govresearchgate.net This firmly establishes the shikimate pathway as the central origin for this compound biosynthesis. nih.gov

Postulated Biosynthetic Routes

Three primary routes for the biosynthesis of this compound have been proposed and investigated over the years. researchgate.netbiosciencejournals.comtandfonline.com While one route has gained significant scientific consensus, the others represent alternative possibilities that have been explored in various organisms.

The most widely accepted and evidence-backed pathway for this compound formation is the direct dehydrogenation of 3-dehydroshikimic acid. utu.firesearchgate.netresearchgate.net This reaction involves the oxidation of 3-DHS, an intermediate of the shikimate pathway, to form this compound. nih.govresearchgate.net This route is considered the most probable pathway in many plants, including birch and grapevine, as well as in fungi like Phycomyces blakesleeanus. nih.govresearchgate.netresearchgate.net The reaction is catalyzed by a dehydrogenase enzyme using NADP+ as a cofactor. nih.govnih.gov Initially, the specific enzyme responsible was elusive, but subsequent research identified shikimate dehydrogenase (SDH) as the catalyst for this conversion. utu.finih.govnih.gov Some studies refer to the enzyme as dehydroshikimate dehydrogenase (DSDG). utu.fi This pathway is notable as it represents a branch from the main shikimate pathway leading to aromatic amino acids. nih.gov

An alternative route proposed for this compound biosynthesis involves the β-oxidation of the side-chain of 3,4,5-trihydroxycinnamic acid. biosciencejournals.comtandfonline.comresearchgate.net This hypothesis suggests that a phenylpropanoid compound serves as the intermediate. researchgate.net However, this pathway is considered less likely because its key precursor, 3,4,5-trihydroxycinnamic acid, has reportedly never been identified as a naturally occurring compound in plants. researchgate.net Despite this, some tracer experiments in tea shoots have suggested a potential pathway involving phenylpropanoids alongside the more direct dehydrogenation route. tandfonline.com

A third postulated pathway involves the dehydration of 3-dehydroshikimic acid to form protocatechuic acid (PCA), which is then hydroxylated to yield this compound. nih.govresearchgate.netbiosciencejournals.com This route competes with the direct dehydrogenation hypothesis. nih.gov Evidence for this pathway includes tracer experiments in tea shoots where 3-dehydroshikimic acid was converted to protocatechuic acid. tandfonline.com More recently, this route has been successfully engineered in microbial systems. Studies have demonstrated the efficient biosynthesis of this compound from glucose in Escherichia coli by creating a pathway that produces PCA and then introducing a mutant hydroxylase (such as PobA) to catalyze the final hydroxylation step to this compound. nih.govmdpi.com

Characterization of Key Enzymes in this compound Biosynthesis

The enzymatic machinery facilitating the conversion of shikimate pathway intermediates to this compound is critical. Shikimate dehydrogenase has been identified as a pivotal enzyme with a dual function in this metabolic nexus.

Shikimate Dehydrogenase (SDH, EC 1.1.1.25) is a key enzyme in the shikimate pathway. nih.gov In plants, it often exists as a bifunctional enzyme with dehydroquinate dehydratase (DQD). nih.govresearchgate.net

The "classical" role of the SDH domain is to catalyze the NADPH-dependent reduction of 3-dehydroshikimate (3-DHS) to produce shikimic acid, the next step in the pathway towards chorismate and aromatic amino acids. nih.govnih.gov This reaction is reversible, allowing for the NADP+-dependent oxidation of shikimic acid back to 3-DHS. nih.gov

However, research has revealed a second, crucial role for SDH: the NADP+-dependent oxidation of 3-DHS to directly produce this compound. nih.govnih.govnih.gov This establishes SDH as a branch-point enzyme that partitions the flux of 3-DHS between the primary aromatic amino acid pathway and the secondary metabolic pathway leading to this compound and hydrolyzable tannins. researchgate.net The formation of this compound from 3-DHS is believed to occur via a 3,5-didehydroshikimate intermediate which then spontaneously aromatizes. wikipedia.orgwikipedia.org

Studies in various plant species have identified specific SDH isoenzymes with a pronounced ability to synthesize this compound.

Walnut (Juglans regia) : The JrSDH enzyme was shown to be essential for this compound synthesis and could complement E. coli mutants lacking a functional SDH, enabling them to produce this compound. nih.govnih.gov

Grapevine (Vitis vinifera) : Of four identified SDH proteins, VvSDH3 and VvSDH4 showed lower "classical" activity but were able to produce this compound in vitro. nih.govresearchgate.net Overexpression of VvSDH3 in hairy roots led to an increased accumulation of this compound and its derivatives. nih.govoup.com

Tea Plant (Camellia sinensis) : Two shikimate dehydrogenases, CsSDH3 and CsSDH4, were identified as playing an essential role in the biosynthesis of galloylated catechins by catalyzing the production of this compound. oup.com

The following table summarizes the dual catalytic functions of Shikimate Dehydrogenase.

Reaction Substrate Product Cofactor Primary Role
"Classical" Shikimate Pathway3-Dehydroshikimic Acid (3-DHS)Shikimic AcidNADPHAromatic Amino Acid Biosynthesis nih.govnih.gov
This compound Biosynthesis3-Dehydroshikimic Acid (3-DHS)This compoundNADP+Hydrolyzable Tannin Precursor Synthesis nih.govnih.gov

The following table presents key research findings on SDH from different plant sources.

Organism Enzyme(s) Key Finding Reference
Juglans regia (Walnut)JrSDHCatalyzes the dehydrogenation of 3-DHS to produce this compound in vitro and in vivo. nih.govnih.gov nih.govnih.gov
Vitis vinifera (Grapevine)VvSDH3, VvSDH4Isoenzymes with lower classical SDH activity but are able to synthesize this compound. nih.govresearchgate.net nih.govresearchgate.net
Camellia sinensis (Tea)CsSDH3, CsSDH4Expression levels correlate with this compound content; overexpression increases galloylated catechins. oup.com oup.com
Escherichia coli (engineered)PobA (mutant)A hydroxylase used to convert protocatechuic acid to this compound in an engineered pathway. nih.gov nih.gov

Dehydroshikimate Dehydrogenase (DSkDG)

Dehydroshikimate Dehydrogenase (DSkDG), also referred to as Shikimate Dehydrogenase (SDH), is a pivotal enzyme in the biosynthesis of this compound. It catalyzes the conversion of 3-dehydroshikimate (3-DHS), an intermediate in the shikimate pathway, into this compound. utu.finumberanalytics.com The reaction involves the NADP+-dependent oxidation of 3-DHS to form 3,5-didehydroshikimate, which then undergoes a spontaneous rearrangement to yield this compound. researchgate.netwikipedia.org

The shikimate pathway is fundamental for the production of aromatic amino acids in plants and microorganisms. researchgate.net DSkDG represents a significant branch point in this pathway, where 3-dehydroshikimate can either be reduced to shikimic acid in an NADPH-dependent reaction or oxidized to this compound. frontiersin.org The discovery of a highly active dehydroshikimate dehydrogenase that directly converts 3-dehydroshikimic acid to this compound provided a crucial link in understanding this biosynthetic route. utu.fi

In various plant species, DSkDG plays a vital role in the production of polyphenolic compounds. For instance, in tea plants (Camellia sinensis), dehydroquinate dehydratase/shikimate dehydrogenase (DQD/SDH) is a key enzyme that not only participates in the conversion of 3-DHS to shikimate but is also involved in this compound synthesis. frontiersin.org Studies on grapevine (Vitis vinifera) have identified two shikimate dehydrogenases, VvSDH3 and VvSDH4, that are involved in this compound biosynthesis. researchgate.net Similarly, research on walnut (Juglans regia) has provided evidence that its shikimate dehydrogenase (JrSDH) is essential for this compound production. frontiersin.orgnih.gov Overexpression of the Juglans regia SDH in transgenic Nicotiana tabacum resulted in a significant 500% increase in this compound accumulation. frontiersin.orgnih.gov

The catalytic activity of SDH in producing this compound has been confirmed through in vitro assays in several species, including eucalyptus and tea plants, where specific genes like CsSDH3 and CsSDH4 have been identified as crucial for the accumulation of galloylated catechins, for which this compound is a precursor. oup.com

Tannase (B8822749) (EC 3.1.1.20) in Hydrolytic Production

Tannase, systematically known as tannin acyl hydrolase (EC 3.1.1.20), is a key enzyme in the hydrolytic production of this compound. nih.govwikipedia.orgbiotech-asia.org This enzyme catalyzes the hydrolysis of ester and depside bonds present in hydrolysable tannins, such as gallotannins and ellagitannins, releasing this compound and glucose as the primary products. wikipedia.orgbiotech-asia.orgtaylorandfrancis.com

Tannase is produced by a wide range of organisms, including plants, bacteria, and fungi, with filamentous fungi like Aspergillus and Penicillium being particularly potent producers. taylorandfrancis.comtjnpr.org The enzyme's primary industrial application is in the production of this compound, which serves as a substrate for synthesizing food preservatives like propyl gallate and antibacterial drugs such as trimethoprim. nih.govwikipedia.org

The process typically involves the use of tannin-rich substrates, such as tannic acid or agro-industrial residues like pomegranate rind, which are broken down by the enzyme. nih.govtaylorandfrancis.com For example, Aspergillus niger grown on pomegranate rind powder has been shown to optimally produce extracellular tannase and this compound under submerged fermentation conditions. nih.gov The enzyme works by cleaving the ester linkages, for instance, between the galloyl groups in compounds like epigallocatechin gallate found in tea leaves. biotech-asia.org

The reaction catalyzed by tannase is a de-esterification process. In gallotannins, this compound molecules are esterified to a central glucose molecule; tannase hydrolyzes these ester bonds to liberate free this compound. wikipedia.org This enzymatic hydrolysis is advantageous as it can be used to reduce the astringency in products like fruit juices by lowering tannin content while simultaneously producing valuable this compound. nih.gov

Enzyme EC Number Reaction Substrates Products
Tannase3.1.1.20Hydrolysis of ester and depside bondsHydrolysable tannins (e.g., tannic acid, gallotannins)This compound, Glucose

Molecular Regulation of this compound Biosynthesis

Endogenous Phytohormone Signaling (e.g., jasmonic acid, abscisic acid, auxin, cytokinin, gibberellin)

The biosynthesis of this compound is intricately regulated by endogenous phytohormone signaling pathways. nih.govfrontiersin.org In the tea plant (Camellia sinensis), the accumulation of this compound during the development of buds and leaves is influenced by jasmonic acid (JA), abscisic acid (ABA), auxin, cytokinin, and gibberellin. nih.govfrontiersin.orgfrontiersin.org

Research indicates that these phytohormones can inhibit this compound biosynthesis. nih.govfrontiersin.org Specifically, the contents of several endogenous hormone components, including ABA, auxin (MEIAA), cytokinin (tZRMP), gibberellin (GA4), and various forms of jasmonic acid (JA, JA-ILE, H2JA, JA-Val, MEJA), show a significant positive correlation with this compound content during certain developmental stages of tea shoots, yet their signaling pathways ultimately lead to the downregulation of key biosynthetic genes. nih.govfrontiersin.org

Jasmonic Acid (JA) and Abscisic Acid (ABA): These two hormones are considered major players in regulating this compound accumulation. nih.gov Studies have shown that JA and ABA can jointly regulate this compound biosynthesis, and there may be an interaction between them in this process. nih.govresearchgate.net In some plants, this compound was detected in plants treated with JA and ABA, but not in control plants. researchgate.net Exogenous ABA application has been observed to enhance the content of this compound and other phenolic compounds, particularly under stress conditions. scielo.brnih.gov

Auxin and Cytokinin: The balance and concentration of auxin and cytokinin are critical determinants of secondary metabolite accumulation. unise.org In some culture systems, the addition of auxin (like indoleacetic acid - IAA) promoted growth but led to a decrease in phenolic content, including this compound equivalents, suggesting a negative correlation between biomass production and secondary metabolite accumulation under certain hormonal conditions. academicjournals.orgscispace.com Conversely, other studies suggest that excessive this compound can modulate auxin transport and signaling, indicating a complex feedback loop. frontiersin.org

Gibberellin (GA): Gibberellic acid (GA3) has been shown to influence the biosynthesis of phenolic compounds. In adventitious root cultures of Stevia rebaudiana, increasing concentrations of GA3 led to higher production of total phenolics, measured as this compound equivalents. mdpi.com Gibberellins may enhance the activity of enzymes like phenylalanine ammonia-lyase (PAL) in the shikimate pathway, which is upstream of this compound synthesis. ijfmr.com

The signaling pathways of these hormones involve various transduction factors, such as CsMYC2 (for JA), CsSNRK2 (for ABA), CsARR-A (for cytokinin), and CsDELLA (for gibberellin), which mediate the expression of transcription factors that in turn control the structural genes for this compound biosynthesis. nih.govfrontiersin.orgfrontiersin.org

Gene Expression Modulation (e.g., CsaroDEs, CsSCPL)

The molecular regulation of this compound biosynthesis is directly controlled by the expression levels of specific genes. In the tea plant, two key gene families involved are CsaroDEs and CsSCPL.

CsaroDEs : These genes are considered key structural genes in the this compound biosynthesis pathway. frontiersin.org Research has identified specific CsaroDE genes, such as CsaroDE(HD.05G0018010) and CsaroDE(HD.05G0018020), as crucial for regulating this compound production. frontiersin.org The expression of these genes is downregulated by the signaling pathways of jasmonic acid, abscisic acid, auxin, cytokinin, and gibberellin. nih.govfrontiersin.orgfrontiersin.org This downregulation is mediated by a cascade of plant hormone signal transduction factors and transcription factors. For instance, the transcription factors CsMYC2 and CsSNRK2, responding to JA and ABA signals respectively, can co-mediate the downregulation of other transcription factors like CsMYB44 and CsMYB108, which in turn inhibit the expression of CsaroDE and thus reduce this compound synthesis. nih.govfrontiersin.orgresearchgate.netresearchgate.net

CsSCPL : Serine carboxypeptidase-like (SCPL) acyltransferases are involved in the utilization of this compound for the synthesis of more complex molecules. Specifically, in tea plants, this compound serves as a precursor for the biosynthesis of epigallocatechin-3-gallate (EGCG), a major catechin (B1668976). nih.govresearchgate.net The enzyme CsSCPL catalyzes the formation of EGCG from epigallocatechin (EGC) and this compound (or more accurately, its activated form, β-glucogallin). nih.govresearchgate.net Therefore, the expression of CsSCPL genes is critical for the galloylation of catechins. While not directly involved in the de novo synthesis of the this compound molecule itself, the expression of CsSCPL is a key regulatory point for the accumulation of galloylated compounds derived from this compound. researchgate.net The upregulation of CsSCPL can lead to enhanced EGCG content, provided there is a sufficient supply of its precursors, including this compound. researchgate.net

Genetic and Biochemical Evidence Supporting Biosynthetic Mechanisms

Genetic and biochemical studies have provided substantial evidence for the pathways of this compound biosynthesis. Two primary routes have been postulated: the direct oxidation of 3-dehydroshikimate (3-DHS) and a pathway involving the dehydration of 3-DHS to protocatechuic acid followed by hydroxylation. nih.gov

Biochemical evidence strongly supports the direct oxidation pathway. Early isotope-labeling studies suggested that this compound is derived from an intermediate of the shikimate pathway. researchgate.net This was later substantiated by the partial purification of a dehydrogenase from birch (Betula pubescens) that catalyzed the conversion of 5-dehydroshikimate into this compound. researchgate.net More definitive evidence came from the identification and characterization of shikimate dehydrogenase (SDH) as the enzyme responsible for this conversion. nih.gov Purified SDH from both Escherichia coli and walnut (Juglans regia) was shown to produce this compound in vitro from 3-DHS with NADP+ as a cofactor. nih.govnih.gov The reaction proceeds through the formation of 3,5-didehydroshikimate, which spontaneously converts to this compound. wikipedia.orgfrontiersin.org

Chemical Synthesis and Derivatization Strategies of Gallic Acid

Chemical Synthesis from Non-Aromatic Precursors

The synthesis of gallic acid from non-aromatic starting materials represents a significant achievement in organic chemistry, providing access to specifically labeled compounds that are difficult to obtain from natural sources. This approach allows for the precise, regioselective introduction of isotopes, which is invaluable for mechanistic and metabolic studies.

A notable strategy for the synthesis of isotopically labeled this compound from non-aromatic precursors has been developed, allowing for the precise placement of carbon-13 atoms within the benzene (B151609) ring. rsc.org An efficient, high-yield synthesis for [1,3,5-¹³C₃]this compound demonstrates this capability. nih.govrsc.org

The process commences with commercially available ¹³C-labeled acyclic building blocks. rsc.org The key steps are as follows:

Pyranone Formation : The synthesis begins with the reaction between triethyl orthoformate and [1,3-¹³C₂]acetone to produce [3,5-¹³C₂]4H-Pyran-4-one. nih.govrsc.orgresearchgate.net

Introduction of Third ¹³C Atom and Aromatization : The labeled pyranone is then reacted with diethyl [2-¹³C]malonate. nih.govrsc.orgresearchgate.net This step introduces the third ¹³C atom and facilitates the formation of the aromatic ring, yielding ethyl 4-hydroxy-[1,3,5-¹³C₃]benzoate. nih.govresearchgate.net

Bromination : The resulting benzoate (B1203000) derivative is brominated at the 3- and 5-positions of the ring to give ethyl 3,5-dibromo-4-hydroxy-[1,3,5-¹³C₃]benzoate. nih.govrsc.orgresearchgate.net

Hydrolysis and Hydroxylation : In a final, single-step reaction under basic conditions, the ester is hydrolyzed, and the bromine atoms are substituted with hydroxyl groups. nih.govrsc.orgresearchgate.net This is achieved using aqueous sodium hydroxide (B78521) and copper sulfate (B86663), yielding the desired [1,3,5-¹³C₃]this compound. rsc.org

This methodology is powerful because it allows for the regioselective placement of ¹³C atoms, a potential demonstrated by the synthesis of different isotopomers of the pyranone intermediate. rsc.org The use of inexpensive, readily available labeled acyclic precursors makes this a more accessible route compared to using uniformly labeled aromatic starting materials. rsc.org

Synthetic Methodologies for this compound Derivatives

The functional groups of this compound provide reactive sites for a variety of chemical transformations, leading to the creation of derivatives with tailored properties. These methodologies include esterification, the synthesis of hybrid compounds, the formation of Schiff bases, and complexation with metal ions.

Esterification is one of the most common derivatization strategies for this compound, typically involving the reaction of its carboxylic acid group with an alcohol. The resulting alkyl gallates, such as methyl, propyl, octyl, and dodecyl gallate, often exhibit enhanced lipophilicity while retaining the antioxidant properties of the parent molecule. rsc.org

Several methods are employed for the synthesis of alkyl gallates:

Acid-Catalyzed Esterification (Fischer Esterification) : This classic method involves refluxing this compound with an excess of the desired alkyl alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄). mdpi.com The alcohol often serves as both the reactant and the solvent. mdpi.com To drive the reaction to completion, water, a byproduct of the reaction, is continuously removed, for instance, by using a rectification tower. google.com This technique has been used to synthesize a range of esters, including those with linear alkyl chains of three or four carbons. mdpi.com

Enzyme-Catalyzed Esterification : Lipases are widely used as biocatalysts for the esterification of this compound under milder conditions. researchgate.net Immobilized lipases, such as lipase (B570770) from Bacillus licheniformis bound to a celite matrix, have been successfully used to synthesize methyl, ethyl, propyl, and butyl gallates in a water-free system. nih.gov The reaction yield is often enhanced by the addition of molecular sieves to remove the water produced during the reaction. nih.gov This enzymatic approach is noted to be less efficient for more polar alcohols like methanol (B129727) and ethanol (B145695), which can inactivate the enzyme by stripping away its essential hydration shell. nih.gov

MethodAlkyl Gallate ExamplesKey Reaction ConditionsSource
Acid-Catalyzed (Fischer)Propyl gallate, Butyl gallateReflux with excess alcohol and H₂SO₄ catalyst; water removal. mdpi.com
Enzyme-Catalyzed (Lipase)Methyl, Ethyl, Propyl, Butyl gallateImmobilized lipase (e.g., from B. licheniformis) in a water-free system at ~55°C, with molecular sieves. nih.gov
Acid-Catalyzed with RectificationEthyl gallateReaction with ethanol and H₂SO₄; continuous removal of water/ethanol mixture via a rectification tower to drive equilibrium. google.com

Molecular hybridization involves combining the this compound scaffold with other pharmacologically active moieties to create hybrid compounds with potentially synergistic or novel biological activities.

Galloyl-Heterocyclic Hybrids : This strategy typically begins with the synthesis of galloyl hydrazide, which is prepared by reacting an ester of this compound (like propyl gallate) with hydrazine (B178648). pensoft.net This galloyl hydrazide intermediate is a versatile precursor for creating various heterocyclic hybrids.

Isatin (B1672199) Hybrids : Reacting galloyl hydrazide with isatin analogs produces isatin-galloyl hybrids linked by an imine bond. pensoft.net

Pyrazole Derivatives : Galloyl hydrazide can be reacted with substituted aromatic ketones to form hydrazones, which then undergo cyclization and a Vilsmeier-Haack reaction to yield 3-aryl substituted pyrazole-4-carbaldehyde derivatives. chemmethod.com

1,3,4-Oxadiazole (B1194373) Derivatives : Direct oxidative cyclocondensation of this compound hydrazide with a carboxylic acid (like palmitic acid) using a dehydrating agent such as phosphorus oxychloride (POCl₃) yields 1,3,4-oxadiazole hybrids. nrfhh.com

Triazole and Thiazolidinone Hybrids : Galloyl hydrazide can be used to form 4-amino-1,2,4-triazole (B31798) structures, which can be further reacted with aromatic aldehydes and thioglycolic acid to produce thiazolidin-4-one derivatives. researchgate.net

Peptide-Based Hybrids : this compound can be conjugated to amino acids and peptides to enhance biocompatibility. globalresearchonline.net A common method involves the direct coupling of this compound (with its hydroxyl groups often protected, e.g., as acetoxy or methoxy (B1213986) groups) with amino acid methyl esters or peptide chains. globalresearchonline.net This coupling is typically facilitated by agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a base such as N-methylmorpholine (NMM). globalresearchonline.net Solid-phase peptide synthesis methods have also been employed to conjugate this compound to peptides. cijournal.ru

Sugar-Based Hybrids : this compound can be linked to sugar moieties. For example, 4-O-(β-D-glucopyranosyl 6-sulfate)this compound was synthesized through a Koenigs-Knorr reaction, which involves reacting a suitably protected this compound derivative with a glucose derivative, followed by deprotection and regioselective sulfation. researchgate.net

The synthesis of this compound Schiff bases is a well-established derivatization route. These compounds are typically prepared in a multi-step process. wisdomlib.org

Esterification : this compound is first esterified to protect the carboxylic acid group. wisdomlib.org

Hydrazide Formation : The resulting ester is reacted with hydrazine hydrate (B1144303) to produce galloyl hydrazide (3,4,5-trihydroxybenzohydrazide). wisdomlib.orgnih.gov

Schiff Base Formation : The galloyl hydrazide is then condensed with a variety of aromatic or heterocyclic aldehydes and ketones. wisdomlib.orgnih.gov The reaction between the amino group of the hydrazide and the carbonyl group of the aldehyde/ketone forms the characteristic imine (C=N) bond of the Schiff base. pensoft.net This method has been used to synthesize a wide range of Schiff bases from precursors like substituted hydroxyacetophenones and pyridine (B92270) derivatives. nih.gov

The three adjacent hydroxyl groups on the this compound ring, particularly the catechol (3,4-dihydroxy) and galloyl (3,4,5-trihydroxy) groups, are excellent chelating sites for metal ions. mdpi.comthno.org This interaction leads to the formation of coordination complexes known as metal-phenolic networks (MPNs). mdpi.com this compound forms stable complexes with a wide range of metal ions, including iron (Fe²⁺, Fe³⁺), titanium (Ti⁴⁺), molybdenum (Mo²⁺), calcium (Ca²⁺), magnesium (Mg²⁺), and zinc (Zn²⁺). mdpi.comnih.gov

The formation and stability of these complexes are highly dependent on factors such as pH and the metal-to-ligand ratio. mdpi.com For instance, studies on the complexation of Fe(II) with this compound have shown that a 1:1 molar ratio complex is formed and that the reaction involves the two-time deprotonated form of this compound. nih.gov The stability of complexes with various transition metals has been investigated, with Fe³⁺ forming a particularly stable complex due to its high charge density and small ionic radius. mdpi.com

Metal IonComplex Stability (logK)Reference
Fe³⁺18.57 mdpi.com
Cu²⁺12.00 mdpi.com
Ni²⁺8.06 mdpi.com
Zn²⁺7.74 mdpi.com
Co²⁺7.68 mdpi.com
Fe²⁺- nih.gov
Ti⁴⁺- mdpi.com
Mo²⁺- mdpi.com
Ca²⁺- mdpi.com
Mg²⁺- mdpi.com

Note: Stability constants (logK) are indicative and can vary with experimental conditions. A dash (-) indicates that a specific logK value was not provided in the cited sources, although complex formation is reported.

Advanced Analytical Methodologies for Gallic Acid Research

Chromatographic Techniques for Identification and Quantification

Chromatography encompasses a range of powerful separation techniques that are central to the analysis of gallic acid. These methods partition the components of a mixture between a stationary phase and a mobile phase, allowing for the isolation and subsequent measurement of the target analyte. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and High-Performance Thin-Layer Chromatography (HPTLC) are the most prominently used techniques in this field. mtoz-biolabs.comtandfonline.comnih.govacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds. mtoz-biolabs.com The separation is typically achieved on a reversed-phase column, most commonly a C18 column, where a polar mobile phase is used to elute the compounds. researchgate.netnih.gov

The most common detection method coupled with HPLC for this compound analysis is UV-Vis or Diode Array Detection (DAD). researchgate.netnih.gov this compound exhibits a characteristic UV absorption spectrum, with maximum absorption (λmax) typically observed around 270-280 nm. nih.govresearchgate.net A DAD detector offers the advantage of acquiring the entire UV spectrum of the eluting peak, which aids in peak purity assessment and compound identification by comparing the spectrum with that of a known standard. nih.gov

Several studies have developed and validated HPLC-DAD methods for quantifying this compound in various samples. For instance, a method for determining this compound in wine samples utilized a C18 column with a gradient elution system and detection at 214 nm. nih.govturkjps.org Another study quantified this compound in the aerial parts of Schinus terebinthifolius using an isocratic elution with a mobile phase of acetonitrile/methanol (B129727)/water acidified with formic acid and detection at 254 nm. researchgate.net The retention time for this compound in this system was 5.263 minutes. researchgate.net The linearity of these methods is typically excellent, with high correlation coefficients (R²) often exceeding 0.999. nih.govresearchgate.net

Table 1: Examples of HPLC-DAD Parameters for this compound Analysis

Parameter Study 1: Wine Analysis nih.govturkjps.org Study 2: Schinus terebinthifolius Extract researchgate.net Study 3: Qualea grandiflora & Qualea parviflora Extracts nih.gov
Column Zorbax Eclipse XDB-C18 (4.6 mm x 150 mm, 3.5-μm) Zorbax Eclipse XDB-C18 Acclaim® 120 (5 µm particle size)
Mobile Phase Gradient: 10 mM phosphoric acid (A) and methanol (B) Isocratic: Acetonitrile/methanol/water (with 0.2% formic acid) Not specified
Flow Rate 1 mL/min 0.8 mL/min Not specified
Detection Wavelength 214 nm 254 nm 271.5 nm
Retention Time Not specified 5.263 min Not specified
Linearity (R²) Not specified 0.9996 0.9996

For enhanced sensitivity and structural confirmation, HPLC is often coupled with Mass Spectrometry (MS). mtoz-biolabs.com HPLC-MS combines the superior separation capabilities of HPLC with the mass-resolving power of MS, providing not only quantitative data but also molecular weight and fragmentation information, which is invaluable for unambiguous compound identification. mtoz-biolabs.comresearchgate.net This is particularly useful when analyzing complex matrices where co-eluting compounds might interfere with UV detection. mtoz-biolabs.com

Ultra-Performance Liquid Chromatography (UPLC), a higher-pressure and higher-resolution version of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), has been employed for the simultaneous determination of this compound and other bioactive compounds in biological samples like rat plasma. mdpi.com In one such study, the analytes were separated on a BEH C18 column and quantified using multiple reaction monitoring (MRM) mode, which offers high specificity and sensitivity. mdpi.com The addition of 0.1% formic acid to the mobile phase was found to improve peak shape and ionization efficiency. mdpi.com

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Since this compound is a polar and non-volatile compound, its direct analysis by GC is challenging. acs.org Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. acs.orgresearchgate.net

The most common derivatization strategy for analyzing this compound by GC-MS is silylation. acs.orgresearchgate.net This involves reacting the hydroxyl groups of this compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a commercial reagent like Deriva-sil, to form trimethylsilyl (B98337) (TMS) derivatives. acs.orgconicet.gov.ar These derivatives are significantly more volatile and can be readily analyzed by GC-MS. acs.org

One study detailed a method for the quantitative determination of pyrogallol (B1678534) and the detection of this compound in biological samples. acs.orgresearchgate.net After extraction, the samples were derivatized with Deriva-sil, and the resulting TMS derivatives were analyzed by GC-MS using selected ion monitoring (SIM) for enhanced sensitivity. acs.orgresearchgate.net Another method for analyzing phenolic compounds in wine also employed silylation with BSTFA prior to GC-MS analysis. acs.org

Table 2: Derivatization Agents for GC-MS Analysis of this compound

Derivatization Agent Abbreviation Application Example Reference
N,O-bis(trimethylsilyl)trifluoroacetamide BSTFA Analysis of phenolic compounds in wine conicet.gov.ar
Commercial Silylating Reagent Deriva-sil Determination of this compound in biological matrices acs.orgresearchgate.net

High-Performance Thin-Layer Chromatography (HPTLC) and Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of thin-layer chromatography that offers better resolution, sensitivity, and reproducibility. tandfonline.comnih.gov It is a planar chromatographic technique where the separation occurs on a high-performance layer of adsorbent, typically silica (B1680970) gel, pre-coated on a glass or aluminum plate. tandfonline.com HPTLC is a versatile and cost-effective method for the simultaneous analysis of multiple samples. tandfonline.com

For this compound analysis, various mobile phase systems have been developed to achieve good separation. A common mobile phase composition includes a mixture of toluene, ethyl acetate, and formic acid in different ratios. tandfonline.com After development, the plates are scanned using a densitometer at a specific wavelength, typically around 270-300 nm for this compound, to quantify the separated compounds. tandfonline.comnih.gov The identification is based on the retardation factor (Rf) value and comparison with a standard.

Table 3: HPTLC Methods for this compound Analysis

Stationary Phase Mobile Phase (v/v/v) Detection Wavelength Rf Value of this compound Application Example Reference
Silica gel G60 F254 Toluene:Ethyl Acetate:Formic Acid (4:4.5:1.5) 300 nm 0.59 ± 0.02 Herbal formulation tandfonline.com
Silica gel GF254 Toluene:Ethyl Acetate:Formic Acid:Methanol (3:3:0.8:0.2) 278 nm 0.40 Phyllanthus emblica fruit powder nih.gov
Silica gel G60 F254 Toluene:Ethyl Acetate:Formic Acid (5:1.5:1) 254 nm 0.14 Polyherbal blend scispace.com
Silica gel 60 F254 Toluene:Ethyl Acetate:Formic Acid (7:5:1) 280 nm 0.35 ± 0.01 Eruca sativa extract researchgate.net
Not specified Toluene:Ethyl Acetate:Methanol:Formic Acid (3:3:1:0.4) 280 nm 0.35 Solanum dubium seed extract gsconlinepress.com

Spectroscopic Approaches in this compound Research

Spectroscopic techniques are fundamental in the analysis of this compound, providing insights into its quantification, structural features, and interactions with other molecules. These methods rely on the interaction of electromagnetic radiation with the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a widely used technique for the quantitative determination of this compound. ajpaonline.com This method is based on the principle that this compound absorbs light in the ultraviolet region of the electromagnetic spectrum due to its electronic transitions. The primary absorption of this compound is attributed to its benzoyl chromophore, with additional influence from the three hydroxyl (-OH) substituents. sci-hub.st

The maximum absorption wavelength (λmax) for this compound is consistently reported in the range of 270 nm to 275 nm. sci-hub.st However, slight variations can occur depending on the solvent and the pH of the medium. For instance, in a hydroalcoholic extract, the λmax was observed at 273 nm, while in distilled water, it was found to be 258 nm. ajpaonline.comsci-hub.st In another study, the λmax was reported at 272.5 nm with a log ε of 4.06. sci-hub.st Theoretical calculations place the absorption at 269 nm. sci-hub.st The Folin-Ciocalteu method, a common assay for determining total phenolic content, often uses this compound as a standard, with measurements typically made around 765 nm after reaction with the reagent. sci-hub.stunram.ac.id

The relationship between absorbance and concentration is linear over a specific range, allowing for quantification. ajpaonline.comajpaonline.com For example, a linear response has been demonstrated in the concentration range of 5-25 µg/mL. ajpaonline.comajpaonline.com UV-Vis spectroscopy is also employed to study the interactions of this compound with other molecules, such as proteins, by observing changes in the absorption spectra. jfda-online.comspkx.net.cnresearchgate.net For instance, the interaction between this compound and trypsin has been investigated, revealing structural changes in the protein upon binding. jfda-online.comnih.gov

Table 1: Reported UV-Vis Absorption Maxima for this compound

Wavelength (λmax) Solvent/Method Reference
258 nm Distilled Water ajpaonline.comajpaonline.comresearchgate.net
270-275 nm Various Solvents sci-hub.st
271 nm Methanol sciensage.info
272.5 nm Not specified sci-hub.st
273 nm Hydroalcoholic Extract sci-hub.st
220 nm Not specified ijpbs.com

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in this compound, thus confirming its chemical structure. The technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

The FTIR spectrum of this compound displays several characteristic peaks that correspond to its specific functional groups. floraandfona.org.in A broad and strong band is typically observed in the region of 3650-3200 cm⁻¹, which is attributed to the stretching vibrations of the hydroxyl (-OH) groups of both the phenolic and carboxylic acid moieties. researchgate.net The stretching vibration of the carbonyl (C=O) group of the carboxylic acid is identified by a strong, narrow peak around 1702-1707 cm⁻¹. nih.govresearchgate.net

Stretching vibrations of the carbon-carbon (C-C) bonds within the aromatic ring are observed at approximately 1617 cm⁻¹, 1540 cm⁻¹, and 1451 cm⁻¹. researchgate.net The peak around 1636 cm⁻¹ corresponds to the C=C stretching of the alkene group. researchgate.net Additionally, a band at about 1380 cm⁻¹ can be assigned to the O-H bonds of the carboxyl or hydroxyl groups and the C-H bonds of methyl groups. researchgate.net The C-O bond stretching vibration and O-H bond bending vibration are observed in the 1700–1000 cm⁻¹ range. nih.gov Specifically, C-O stretching is seen around 1261.45 cm⁻¹. unram.ac.id These spectral features provide a molecular fingerprint for this compound and are used to confirm its presence in various samples and to study its interactions and modifications. nih.govfloraandfona.org.indoi.org

Table 2: Characteristic FTIR Absorption Bands of this compound

Wavenumber (cm⁻¹) Functional Group Assignment Reference
3650-3200 O-H stretching (phenolic and carboxylic acid) researchgate.netmdpi.com
3255.55 O-H stretching unram.ac.id
1702-1707 C=O stretching (carboxylic acid) nih.govresearchgate.net
1636 C=C stretching (alkene) researchgate.net
1617, 1540, 1451 C-C stretching (aromatic ring) researchgate.netmdpi.com
1380 O-H bending (carboxyl/hydroxyl) & C-H bending researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound in solution. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectra of this compound, a characteristic singlet is observed for the two aromatic protons (H-2 and H-6) at approximately δ 7.0 ppm. nih.govresearchgate.net The chemical shifts of the hydroxyl and carboxylic acid protons are also observable, though they can be broad and their positions can vary depending on the solvent and concentration. researchgate.netplos.org For example, in DMSO-d6, the hydroxyl protons appear at δ 8.85 and 9.19 ppm, and the carboxylic acid proton at δ 12.15 ppm. plos.org

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon of the carboxylic acid group (COOH) resonates at a downfield chemical shift, around δ 166-177 ppm. nih.govnih.gov The aromatic carbons show distinct signals: C1 is observed around δ 121 ppm, C2 and C6 around δ 109-112 ppm, C4 around δ 138 ppm, and C3 and C5 (the carbons bearing hydroxyl groups) around δ 145-147 ppm. nih.govresearchgate.netnih.gov These assignments can be confirmed using two-dimensional NMR techniques like HSQC and HMBC, which show correlations between protons and carbons. researchgate.net NMR is also used to study the interactions of this compound with other molecules and its antioxidant mechanisms by observing changes in chemical shifts upon reaction. plos.org

Table 3: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

Atom ¹H Chemical Shift (Solvent) ¹³C Chemical Shift (Solvent) Reference
H-2, H-6 7.03 (D₂O) 109.22 (Acetone-d6), 110.92 (D₂O), 112.15 (D₂O) nih.govnih.gov
H (OH, phenolic) 8.85, 9.19 (DMSO-d6) - plos.org
H (COOH) 12.15 (DMSO-d6) - plos.org
C1 - 121.15 (Acetone-d6), 121.66 (D₂O) nih.govnih.gov
C2, C6 - 109.22 (Acetone-d6), 110.92 (D₂O), 112.15 (D₂O) nih.govnih.gov
C3, C5 - 145.11 (Acetone-d6), 145.35 (D₂O), 147.12 (D₂O) nih.govnih.gov
C4 - 137.77 (Acetone-d6), 138.97 (D₂O), 138.64 (D₂O) nih.govnih.gov

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique used to detect and characterize unpaired electrons. In the context of this compound research, ESR is primarily employed to study its antioxidant activity by detecting the formation of free radicals. researchgate.net

When this compound acts as an antioxidant, it donates a hydrogen atom or an electron to a free radical, becoming a radical itself (a semiquinone radical). semanticscholar.org ESR spectroscopy can directly detect this gallate radical. The ESR spectrum of the gallate radical is characterized by a specific g-value, which is typically around 2.0046-2.0058. semanticscholar.orgnih.gov The spectrum's hyperfine structure, which arises from the interaction of the unpaired electron with nearby magnetic nuclei (protons), provides information about the structure of the radical. researchgate.net

Studies have shown that the ESR signal of the gallate radical is stable under certain conditions, and its intensity can be correlated with the antioxidant capacity of the sample. semanticscholar.orgacs.org For example, the antioxidant potential of beverages like Scotch whiskey has been assessed by measuring the reduction of stable free radicals like Fremy's radical or galvinoxyl radical, with the activity being strongly correlated to the this compound content. acs.org The technique is also used to investigate the mechanisms of chemiluminescence involving this compound and to study the stabilization of this compound radicals on materials like graphene oxide. nih.govrug.nl

Table 4: Reported g-values for this compound Radicals from ESR/EPR Studies

g-value Experimental System Reference
2.0046–2.0049 Aromatic plant extracts semanticscholar.org
2.0058 H₂O₂/gallic acid/haemoprotein system nih.gov

Fluorescence Spectroscopy

Fluorescence spectroscopy is a sensitive technique used to study the interaction of this compound with various molecules, particularly proteins. nih.govpnrjournal.com This method is based on the principle that certain molecules (fluorophores) absorb light at a specific wavelength and then emit light at a longer wavelength. The intrinsic fluorescence of proteins, mainly due to tryptophan and tyrosine residues, can be "quenched" or diminished in the presence of interacting molecules like this compound. researchgate.netpnrjournal.com

Studies have shown that this compound can cause static quenching of the intrinsic fluorescence of enzymes like trypsin and α-amylase. researchgate.netnih.gov This indicates the formation of a non-fluorescent complex between this compound and the protein. researchgate.netnih.gov By analyzing the fluorescence quenching data at different temperatures, binding constants and thermodynamic parameters for the interaction can be determined, revealing the nature of the binding forces (e.g., hydrogen bonds, van der Waals forces). jfda-online.comnih.gov

Synchronous fluorescence spectroscopy, a variation of the technique, can provide information about the microenvironment of specific amino acid residues (tryptophan and tyrosine) within the protein, showing how it is altered upon binding to this compound. nih.govpnrjournal.comtandfonline.com Three-dimensional fluorescence spectroscopy offers a more comprehensive view of the conformational changes in the protein induced by the interaction. researchgate.nettandfonline.com this compound itself exhibits fluorescence, with an emission maximum reported around 345-360 nm, which can also be utilized for its determination in various samples. mdpi.comstuba.sk

Table 5: Applications of Fluorescence Spectroscopy in this compound Research

Application Key Findings Interacting Molecule Reference
Binding Interaction Static quenching mechanism, formation of a complex. Trypsin jfda-online.comnih.gov
Binding Interaction Static quenching mechanism, conformational changes. α-Amylase researchgate.nettandfonline.comtandfonline.com
Conformational Changes Alteration of tryptophan and tyrosine microenvironments. Ovalbumin pnrjournal.com

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that has been successfully applied to the analysis of this compound. sci-hub.st This method separates ionic species based on their electrophoretic mobility in an electrolyte solution within a narrow capillary tube under the influence of a high-voltage electric field.

CE offers several advantages for this compound analysis, including high efficiency, short analysis times, and low consumption of samples and reagents. It is a versatile technique that can be used for both qualitative and quantitative analysis of this compound in various matrices, from plant extracts to pharmaceutical formulations. The separation in CE is based on the charge-to-size ratio of the analyte. Since this compound possesses a carboxylic acid group, it is negatively charged at neutral or basic pH, allowing it to migrate towards the anode in the electric field.

Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed for the analysis of this compound and other phenolic compounds. The choice of background electrolyte, pH, applied voltage, and capillary dimensions are critical parameters that are optimized to achieve the desired separation. Detection is typically performed using a UV detector integrated into the CE system, monitoring the absorbance at the λmax of this compound. The combination of CE with other analytical techniques further enhances its capabilities for complex sample analysis.

Other Advanced Analytical Techniques

Thermal Analysis (DTA, DSC)

Thermal analysis techniques, including Differential Thermal Analysis (DTA) and Differential Scanning Calorimetry (DSC), are instrumental in characterizing the thermal properties of this compound. These methods provide insights into its stability, melting behavior, and decomposition kinetics by measuring changes in its physical and chemical properties as a function of temperature. f1000research.com

Research employing thermogravimetric analysis (TGA) and DTA has shown that the thermal decomposition of this compound occurs in multiple steps. A study utilizing these techniques alongside DSC revealed that this compound monohydrate is stable up to 74°C. upm.edu.my The initial mass loss of approximately 9.1% between 74°C and 107°C corresponds to the loss of one mole of hydration water, which is observed as an endothermic peak at 92°C in the DTA curve. upm.edu.my Following dehydration, the anhydrous form of this compound remains stable up to 210°C. upm.edu.my

The major decomposition of the organic matter occurs in subsequent steps. A significant mass loss of 78.8% is observed between 210°C and 264°C, accompanied by an endothermic peak at 256°C. upm.edu.my DSC analysis has determined the enthalpy of the main events, and methods like the Flynn-Wall-Ozawa non-isothermal method have been used to calculate the activation energy of the decomposition process, which was found to be 150.31 kJ·mol⁻¹. upm.edu.myunesp.br Further oxidation of the organic matter leads to additional mass loss and is characterized by exothermic peaks at higher temperatures. upm.edu.my

DSC thermograms of pure this compound typically show an endothermic peak corresponding to its melting point. Studies have reported this peak at various temperatures, including 263°C and 270.75°C, confirming its crystalline nature. researchgate.netnih.gov The initial peak observed around 100-108°C is generally attributed to the loss of water molecules. researchgate.netnih.govnih.gov The thermal behavior of this compound can be influenced when it is incorporated into other materials, such as hydrogels or phospholipid complexes, as evidenced by shifts in the characteristic thermal peaks. nih.govrsc.orgbenthamscience.com

Table 1: Thermal Decomposition Events of this compound

Temperature Range (°C) Mass Loss (%) Thermal Event Peak Temperature (°C)
74 - 107 9.1 Endothermic (Dehydration) 92
210 - 264 78.8 Endothermic (Decomposition) 256

Chemiluminescence Analysis

Chemiluminescence (CL) analysis offers a highly sensitive method for the determination of this compound. sci-hub.st This technique is based on the principle that this compound can either enhance or inhibit a specific chemiluminescent reaction, with the change in light intensity being proportional to its concentration. researchgate.netresearchgate.net

Several CL systems have been developed for this compound quantification. One common approach involves the luminol (B1675438) reaction. For instance, this compound has been shown to inhibit the CL emission of the alkaline luminol-KMnO₄ system. researchgate.net In this method, the logarithm of the difference in CL intensity in the absence and presence of this compound is linearly related to the logarithm of the this compound concentration. researchgate.net This particular system has demonstrated a wide linear range from 1.0 × 10⁻⁹ to 5.0 × 10⁻⁵ g/mL and a low detection limit of 2.2 × 10⁻¹⁰ g/mL. researchgate.net

Conversely, other studies have utilized the enhancing effect of this compound on CL systems. A flow injection procedure based on the enhancement of the luminol-K₃Fe(CN)₆ system has been developed, offering high sensitivity and selectivity for this compound determination. researchgate.net Another novel method uses the enhancement effect of this compound on the luminol-AgNO₃-Ag NPs (silver nanoparticles) CL system, achieving a detection limit of 5 × 10⁻¹⁰ g/mL. researchgate.netdntb.gov.ua

Electrochemiluminescence (ECL) is another advanced technique used for this compound analysis. One such method is based on the inhibition of the Ru(bpy)₃²⁺/tri-n-propylamine (TPrA) ECL system by this compound. nih.gov This flow injection ECL method provides a simple and convenient determination with a detection limit of 9.0 x 10⁻⁹ mol/L. nih.gov

Table 2: Performance of Various Chemiluminescence Systems for this compound Determination

CL System Effect of this compound Linear Range Detection Limit
Alkaline luminol–KMnO₄ Inhibition 1.0 × 10⁻⁹–5.0 × 10⁻⁵ g/mL 2.2 × 10⁻¹⁰ g/mL
Luminol - K₃Fe(CN)₆ Enhancement 8.0 × 10⁻⁹–1.0 × 10⁻⁶ mol/L 5.6 × 10⁻⁹ mol/L
Luminol-AgNO₃-Ag NPs Enhancement 8.0 × 10⁻¹⁰–1.0 × 10⁻⁷ g/mL 5 × 10⁻¹⁰ g/mL

Quantitative Colorimetric Assays (e.g., Folin-Ciocalteu assay for this compound Equivalents)

The Folin-Ciocalteu (F-C) assay is a widely used and simple colorimetric method for quantifying total phenolic compounds. acs.org While not specific to this compound, it is frequently employed to determine the total phenolic content of a sample, with the results often expressed as this compound equivalents (GAE). wikipedia.orgnih.gov This method is based on a redox reaction where phenolic compounds reduce the Folin-Ciocalteu reagent, a mixture of phosphomolybdate and phosphotungstate, under alkaline conditions. wikipedia.orgnih.govoiv.int

The reaction results in the formation of blue-colored molybdenum and tungsten oxides, with the intensity of the blue color being proportional to the amount of phenolic compounds present. nih.govoiv.int The maximum absorbance of this blue complex is typically measured spectrophotometrically at a wavelength between 750 nm and 765 nm. nih.govoiv.intresearchgate.net The reaction is carried out in a basic medium, usually achieved by adding a sodium carbonate solution, to facilitate the electron transfer from the phenolic compounds to the F-C reagent. nih.govgbiosciences.com

This compound is the most commonly used standard for creating a calibration curve in the F-C assay due to its stability, high water solubility, and affordability. scirp.orgucdavis.edu A standard curve is generated by measuring the absorbance of a series of known concentrations of this compound. researchgate.netucdavis.edusci-hub.st The total phenolic content of an unknown sample is then determined by comparing its absorbance to the this compound standard curve and is expressed as mg of GAE per unit of sample. mdpi.com

It is important to note that the F-C reagent is not entirely specific to phenolic compounds and can react with other reducing substances that may be present in a sample, such as certain sugars, aromatic amines, and ascorbic acid. wikipedia.orgnih.gov This can potentially lead to an overestimation of the total phenolic content. nih.gov Despite this limitation, the simplicity, reproducibility, and high sensitivity of the F-C assay have made it a standard method in many fields for assessing the total phenolic content. acs.orgnih.gov

Table 3: Chemical Compounds Mentioned

Compound Name
2-Acrylamido-2-Methylpropane Sulfonic Acid
Acetic acid
Anhydrous sodium carbonate
Ascorbic acid
Bromine
Butylated hydroxyanisole
Butylated hydroxytoluene
Caffeic acid
Calcium chloride
Carbon dioxide
Carbon monoxide
Catechin (B1668976)
Catechol
Chlorogenic acid
Chitosan (B1678972)
Dichloromethane
Ethanol (B145695)
Ethyl acetate
Ferulic acid
Formaldehyde
Formic acid
This compound
This compound monohydrate
Glucose
Glutathione (B108866)
Guaiacol
Guanidine
Hydrochloric acid
Hydrogen peroxide
4-hydroxyl benzoic acid
Hydroxylamine
Hydroxytyrosol
Isobutanol
Lauryl gallate
Lithium sulfate (B86663)
Luminol
Methanol
o-benzoquinone
Orthophosphoric acid
Palladium
Phosphomolybdic acid
Phosphoric acid
Phosphotungstic acid
Polyethylene glycol
Potassium permanganate (B83412) (KMnO₄)
Potassium ferricyanide (B76249) (K₃Fe(CN)₆)
Quercetin
Rhodanine
Rosmarinic acid
Rubidium
Rutin
Silver nanoparticles (Ag NPs)
Silver nitrate (B79036) (AgNO₃)
Sodium alginate
Sodium carbonate
Sodium hydroxide (B78521)
Sodium molybdate
Sodium tungstate
Sulfonic acid
Sulfuric acid
Syringic acid
Tannic acid
tert-butylhydroquinone
Tri-n-propylamine (TPrA)
Trimethoprim
Trolox
Tyrosine
Vanillic acid
Vanillin (B372448)

Molecular and Cellular Mechanisms of Gallic Acid Activity

Direct Interactions with Cellular Components and Macromolecules

Gallic acid's molecular structure allows it to directly interact with and influence the function of several critical proteins and ions within the cell.

DNA Polymerase β and Ribonucleoside-Diphosphate Reductase Binding

Transcriptome-based analyses and literature evidence suggest that this compound may directly bind to DNA polymerase β and ribonucleoside-diphosphate reductase. mdpi.comresearchgate.netnih.govnih.gov This interaction is significant as these enzymes are crucial for DNA synthesis and repair. For instance, drugs like cytarabine (B982) and fludarabine (B1672870) are known to bind to these respective enzymes. mdpi.comnih.gov Studies indicate that this compound's binding to these proteins could be a key part of its mechanism of action. mdpi.comnih.gov

Ribonucleoside-diphosphate reductase (RNR) is essential for producing deoxyribonucleotides (dNTPs), the building blocks for DNA replication. nih.gov this compound has been shown to inhibit RNR, leading to a significant imbalance in the dNTP pool. nih.govresearchgate.net This inhibition of DNA synthesis machinery contributes to its observed effects on cell proliferation. nih.gov Specifically, RNR's catalytic activity depends on an iron center, and it is proposed that certain molecules can inhibit the enzyme by interfering with this metal cofactor. guidetopharmacology.org

EnzymeFunctionEffect of this compound Binding
DNA Polymerase β DNA repair and synthesisDirect binding, potentially disabling base excision repair. mdpi.comnih.gov
Ribonucleoside-Diphosphate Reductase (RNR) Catalyzes the formation of deoxyribonucleotides for DNA synthesis.Inhibition of activity, leading to an imbalance of dNTP pools and suppression of DNA synthesis. nih.govresearchgate.net

Alpha-Synuclein Aggregation Inhibition

Alpha-synuclein (α-syn) is a protein whose aggregation into amyloid fibrils is a primary pathological hallmark of neurodegenerative diseases like Parkinson's disease. frontiersin.orgnih.gov this compound has demonstrated a potent ability to inhibit this process. frontiersin.orgnih.gov In vitro studies, using techniques like Thioflavin T fluorescence assays and transmission electron microscopy, have confirmed that GA effectively prevents the formation of α-syn amyloid fibrils. nih.gov

The mechanism of inhibition involves direct, albeit transient, interaction with the α-syn protein. nih.gov Ion mobility-mass spectrometry has revealed that this compound binds to α-synuclein and stabilizes its native, extended structure. nih.gov This stabilization prevents the conformational changes and structural collapse necessary for the protein to begin aggregating. nih.gov Furthermore, research indicates that GA can bind to and stabilize soluble, non-toxic oligomeric intermediates, preventing their conversion into mature, toxic fibrils. frontiersin.org At high concentrations, GA inhibits the formation of oligomers, while at lower concentrations, it appears to promote their formation but in a stable, non-fibrillar state. frontiersin.org The presence of vicinal hydroxyl groups on the phenyl ring of phenolic compounds like this compound is considered crucial for this anti-aggregation activity. acs.orgfrontiersin.org

Research FindingTechnique UsedMechanism of Action
Potent inhibition of α-synuclein amyloid fibril formation. nih.govThioflavin T fluorescence, TEMStabilizing the native, extended structure of α-synuclein. nih.gov
Binds to and stabilizes soluble, non-toxic oligomers. frontiersin.orgELISA, Size Exclusion ChromatographyPreventing the conversion of oligomers into mature fibrils. frontiersin.org
Interacts transiently with α-synuclein. nih.govNMR SpectroscopyDirect but non-permanent binding to the protein. nih.gov

Metal Ion Chelation and Complexation

This compound's structure, featuring a carboxylic group and three hydroxyl groups, enables it to act as a strong chelating agent, forming stable complexes with various metal ions. mdpi.comnih.gov This property is significant because metal ions, particularly iron, play crucial roles in biological systems, including in processes that generate oxidative stress. The ability of this compound to bind metal ions can prevent their participation in harmful redox reactions. nih.gov

The stability of these metal-GA complexes varies depending on the metal ion and the pH of the solution. mdpi.comnih.gov Studies have investigated the complexation of GA with numerous metal ions, including Fe(III), Fe(II), Cu(II), Al(III), Cd(II), and Pb(II). mdpi.comnih.govresearchgate.netmdpi.com Among transition metals, Fe(III) forms a particularly stable complex with this compound due to its high charge density and small ionic radius. mdpi.com Potentiometric titrations have shown that this compound can form complexes with Al(III) in 1:1, 2:1, and 3:1 ligand-to-metal ratios, indicating a strong sequestering capability. mdpi.com This chelation is a key mechanism behind some of GA's antibacterial and antioxidant effects. nih.gov

Metal IonStability Constant (logK)Stoichiometry (Metal:Ligand)Significance
Fe(III) High stability mdpi.com1:1, 1:2, 1:3Important for antioxidant activity and historical use in inks. mdpi.comnih.gov
Fe(II) pH-dependent nih.gov1:1 nih.govContributes to antibacterial properties by depleting essential iron. nih.gov
Cu(II) Follows Irving-Williams series mdpi.com1:1, 1:2Influences redox activity. mdpi.com
Al(III) Forms stable complexes mdpi.com1:1, 2:1, 3:1 mdpi.comPotential for use as a sequestering agent for aluminum. researchgate.netmdpi.com
Cd(II), Pb(II) Effective chelation demonstrated researchgate.netrecentscientific.com1:2 recentscientific.comPotential for detoxification of heavy metals. recentscientific.com

Modulation of Intracellular Signaling Pathways

Beyond direct interactions, this compound significantly influences cellular function by modulating complex signaling networks, particularly those involved in inflammation and cell survival.

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates processes like cell proliferation, differentiation, and apoptosis. cabidigitallibrary.org Dysregulation of this pathway is implicated in many diseases, including cancer. cabidigitallibrary.org this compound has been shown to modulate the MAPK pathway in various cell types. biomolther.org The pathway includes several key kinases, such as p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinases (ERK). cabidigitallibrary.org

Research shows that this compound can exert its effects by altering the phosphorylation status of these kinases. For example, in pancreatic cancer cells, this compound was found to induce apoptosis by specifically increasing the phosphorylation of p38 MAPK, while not affecting ERK or JNK activation. mdpi.comresearchgate.net Conversely, in other contexts, such as LPS-induced inflammation in Caco-2 cells, this compound inhibited the phosphorylation of p38, JNK, and ERK as part of its anti-inflammatory mechanism. nih.gov In human oral cancer cells, GA reduced the protein levels of p-p38, p-JNK1/2, and p-ERK1/2, which was associated with the inhibition of cell migration and invasion. spandidos-publications.com This indicates that GA's regulation of the MAPK pathway is context-dependent, targeting different components to achieve specific biological outcomes like apoptosis or anti-inflammation. biomolther.orgmdpi.comnih.gov

Nuclear Factor-kappa B (NF-κB) Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. frontiersin.org It controls the transcription of numerous pro-inflammatory genes, including cytokines and chemokines. researchgate.net this compound is a well-documented inhibitor of the NF-κB signaling pathway. researchgate.netspringermedizin.de

The inhibitory mechanism often involves preventing the activation and nuclear translocation of key NF-κB proteins, such as p65 and IκB-α. nih.govspringermedizin.de In lipopolysaccharide (LPS)-activated macrophages and intestinal cells, this compound treatment effectively reduces the phosphorylation of IκB and p65, which is a critical step for NF-κB activation. nih.govspringermedizin.de By blocking these steps, GA prevents the p65 subunit from moving into the nucleus to initiate the transcription of target genes. spandidos-publications.comspringermedizin.de This suppression of NF-κB activation leads to a decreased expression and secretion of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β. nih.govbiomedpharmajournal.org This inhibitory action on the NF-κB pathway is a cornerstone of this compound's anti-inflammatory properties. nih.govfrontiersin.orgspringermedizin.de

PI3K/Akt Pathway Downregulation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metastasis. biomolther.org Aberrant activation of this pathway is a common feature in various cancers. biomolther.org this compound has been shown to exert its anti-cancer effects in part by downregulating the PI3K/Akt pathway.

Research on non-small cell lung cancer (NSCLC) cells has demonstrated that this compound inhibits the PI3K/Akt pathway, leading to a cascade of downstream effects. biomolther.org This inhibition results in the altered expression of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. biomolther.org The elevated Bax/Bcl-2 ratio subsequently activates cleaved caspase-3, a key executioner of apoptosis, ultimately leading to programmed cell death. biomolther.org Furthermore, by regulating the PI3K/Akt pathway, this compound influences the expression of cell cycle regulators like p21 and p27, which in turn causes the downregulation of Cyclin D1 and E1, resulting in cell cycle arrest. biomolther.org

Similarly, in human cervical cancer cells, this compound has been observed to suppress the phosphorylation of Akt, a key downstream effector of PI3K. spandidos-publications.com This dephosphorylation contributes to the inhibition of cancer cell invasion and proliferation. spandidos-publications.com Studies on bladder cancer cells have also revealed that this compound significantly decreases the expression of phosphorylated PI3K (P-PI3K) and phosphorylated Akt (P-Akt), while the total protein levels of PI3K and Akt remain unchanged. frontiersin.org This indicates that this compound specifically targets the activated forms of these proteins. The downregulation of the PI3K/Akt pathway in bladder cancer cells is associated with the suppression of NF-κB signaling, further contributing to the induction of apoptosis. frontiersin.org In the context of keloids, which are characterized by excessive fibroblast proliferation, this compound has been shown to inhibit the proliferation and invasion of keloid fibroblasts through the downregulation of the AKT/ERK signaling pathway. oup.com

The mechanism of PI3K/Akt downregulation by this compound has also been implicated in its effects on melanogenesis. In B16F10 melanoma cells, this compound's inhibitory effect on melanin (B1238610) production is partly mediated by the phosphorylation and activation of Akt. mdpi.com This suggests a cell-type-specific modulation of the PI3K/Akt pathway by this compound.

Table 1: Effects of this compound on the PI3K/Akt Pathway in Different Cell Types

Cell TypeEffect of this compoundDownstream Consequences
Non-Small Cell Lung Cancer (A549)Inhibition of PI3K/Akt pathwayAltered Bax/Bcl-2 expression, increased cleaved caspase-3, cell cycle arrest (via p21, p27, Cyclin D1/E1) biomolther.org
Human Cervical Cancer (HeLa, HTB-35)Suppression of Akt phosphorylationDecreased cancer cell invasion and proliferation spandidos-publications.com
Bladder Cancer (T24)Decreased phosphorylation of PI3K and AktSuppression of NF-κB signaling, induction of apoptosis frontiersin.org
Keloid FibroblastsDownregulation of AKT/ERK signalingInhibition of fibroblast proliferation and invasion oup.com
Melanoma (B16F10)Phosphorylation and activation of AktInhibition of melanogenesis mdpi.com

p53 Pathway Activation

The tumor suppressor protein p53 plays a pivotal role in maintaining genomic stability by orchestrating cellular responses to various stressors, including DNA damage. Activation of the p53 pathway can lead to cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells. This compound has been shown to activate the p53 pathway in several cancer cell types, contributing to its anti-tumor activity.

In human ovarian cancer cells (OVCAR-3), this compound exposure leads to a marked elevation in p53 protein levels. mdpi.com This activation of p53 is linked to the induction of an intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins Bax and Bad, and the subsequent activation of caspase-3. mdpi.com Furthermore, this compound-induced cell cycle arrest at the S or G2 phase in these cells is mediated through the p53-p21-Cdc2-cyclin B axis. mdpi.com

Similarly, in human gastric adenocarcinoma cells, this compound treatment increases the expression of p53. iiarjournals.org This upregulation of p53 is crucial for the induction of apoptosis through the extrinsic pathway, as it leads to increased expression of the death receptors Fas and DR5, as well as Fas ligand (FasL). iiarjournals.org Transfection with p53 siRNA was found to inhibit this compound-induced cell death and the expression of these death pathway components. iiarjournals.org

The activation of p53 by this compound is often linked to the generation of reactive oxygen species (ROS). In murine lung fibroblasts, this compound induces ROS-mediated DNA damage, which in turn triggers the activation of p53 in a manner dependent on both c-Jun NH2-terminal kinase (JNK) and Ataxia-Telangiectasia Mutated (ATM) kinase. researchgate.net The transcriptional activation of p53 then upregulates pro-apoptotic molecules like PUMA and Fas, leading to apoptosis. researchgate.net

In human embryonic carcinoma cells, this compound induces G0/G1 cell cycle arrest by increasing the expression of p21, p27, and p53. spandidos-publications.com This is accompanied by a decrease in the expression of CDK4, cyclin E, and cyclin D1. spandidos-publications.com The activation of the p53-dependent pathway is part of a broader DNA damage response initiated by this compound-induced cellular and mitochondrial ROS. spandidos-publications.com

Table 2: Role of p53 Pathway Activation by this compound in Different Cell Models

Cell ModelEffect of this compound on p53 PathwayDownstream Consequences
Human Ovarian Cancer Cells (OVCAR-3)Upregulation of p53 proteinIntrinsic apoptosis (via Bax, Bad, caspase-3), S/G2 phase cell cycle arrest (via p21-Cdc2-cyclin B) mdpi.com
Human Gastric Adenocarcinoma CellsIncreased p53 protein expressionExtrinsic apoptosis (via Fas, FasL, DR5) iiarjournals.org
Murine Lung FibroblastsROS-mediated activation of p53 (JNK and ATM-dependent)Upregulation of PUMA and Fas, apoptosis researchgate.net
Human Embryonic Carcinoma Cells (NTERA-2, NCCIT)Increased expression of p21, p27, and p53G0/G1 cell cycle arrest, apoptosis spandidos-publications.com

c-Jun-NH2 Kinase (JNK) Pathway Modulation

The c-Jun N-terminal kinase (JNK) pathway is a subset of the mitogen-activated protein kinase (MAPK) signaling cascade that is activated in response to various cellular stresses, including oxidative stress, inflammatory cytokines, and DNA damage. The modulation of the JNK pathway by this compound plays a significant role in its induction of apoptosis in different cell types.

In mouse lung fibroblasts, treatment with this compound leads to the activation of JNK. nih.gov This activation is a critical step in this compound-induced apoptosis. Inhibition of JNK, either through a pharmacological inhibitor (SP600125) or by genetic knockdown using siRNA, significantly reduces p53 accumulation, the expression of pro-apoptotic proteins PUMA and Fas, and ultimately abolishes apoptosis. nih.gov The activation of the JNK pathway in this context is initiated by this compound-mediated production of hydrogen peroxide, which acts as an upstream signaling molecule. nih.gov

Research on neuronal cells has also highlighted the role of JNK in this compound's effects. In PC12 rat pheochromocytoma cells, this compound induces the phosphorylation of JNK, which is associated with the downregulation of the anti-apoptotic protein Bcl-2 and the induction of neuronal cell death. nih.gov The use of a JNK inhibitor, SP600125, was shown to protect against this compound-induced cell death, confirming the involvement of this pathway. nih.gov

Interestingly, the modulation of the JNK pathway by this compound can be cell-type specific. While it promotes apoptosis in fibroblasts and neuronal cells, in other contexts, its ability to reduce JNK activation is associated with neuroprotection. For instance, this compound has been shown to prevent kainic acid-induced excitotoxic neuronal damage by reducing the activation of the JNK/p38/MAPK/p53 signaling pathway. frontiersin.org

Table 3: Modulation of the JNK Pathway by this compound

Cell TypeEffect on JNK PathwayOutcome
Mouse Lung FibroblastsActivation of JNK nih.govInduction of p53-dependent apoptosis nih.gov
PC12 Rat Pheochromocytoma CellsPhosphorylation of JNK nih.govNeuronal cell death, downregulation of Bcl-2 nih.gov
Kainic Acid-Treated Neuronal CellsReduction of JNK activation frontiersin.orgNeuroprotection against excitotoxicity frontiersin.org

Nrf2/Keap1 Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Keap1 binds to Nrf2 and promotes its degradation. However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a battery of antioxidant and cytoprotective genes. mdpi.comfrontiersin.org this compound has been identified as a potent activator of the Nrf2/Keap1 pathway.

In human hepatoma HepG2 cells, this compound treatment leads to an accumulation of Nrf2 in the nucleus. oup.com This nuclear translocation results in increased binding of Nrf2 to the antioxidant response element (ARE) in the promoter region of target genes, thereby activating their transcription. oup.com This activation of the Nrf2 pathway is a key mechanism by which this compound protects cells against oxidative stress. oup.com

The mechanism of Nrf2 activation by this compound is thought to involve the disruption of the protein-protein interaction between Nrf2 and Keap1. researchgate.net This disruption allows Nrf2 to escape degradation and translocate to the nucleus. researchgate.net Studies have shown that this compound can protect against tert-butyl hydroperoxide-induced hepatotoxicity by activating the ERK-Nrf2-Keap1-mediated antioxidative response. researchgate.net The protective effect of this compound in a model of alcoholic liver disease is also dependent on Nrf2 activation. researchgate.net

Furthermore, in intervertebral disc cells, this compound has been shown to regulate key factors of oxidative stress, and Nrf2 is a major regulator of these antioxidant pathways. frontiersin.org Nrf2 can inhibit ferroptosis, a form of iron-dependent cell death, by regulating downstream targets like SLC7A11 and the glutathione-glutathione peroxidase 4 (GSH-GPX4) axis. frontiersin.org

Table 4: Activation of the Nrf2/Keap1 Pathway by this compound

Cell/Tissue ModelEffect of this compoundMechanism of Action
Human Hepatoma HepG2 CellsIncreased nuclear levels of Nrf2, enhanced ARE binding oup.comActivation of antioxidant gene transcription oup.com
tert-Butyl Hydroperoxide-Treated Liver CellsActivation of ERK/Nrf2-mediated signaling researchgate.netDisruption of Nrf2-Keap1 interaction, increased Nrf2 activation researchgate.net
Alcoholic Liver Disease ModelNrf2 activation researchgate.netProtective effect against alcohol-induced liver damage researchgate.net
Intervertebral Disc CellsRegulation of Nrf2 and its downstream targets frontiersin.orgInhibition of ferroptosis and oxidative stress frontiersin.org

Regulation of Cellular Processes and Cellular Homeostasis

Oxidative Stress Response and Redox Balance

This compound plays a crucial role in modulating the cellular response to oxidative stress and maintaining redox balance. It achieves this through its potent antioxidant properties, which involve both direct free radical scavenging and the regulation of endogenous antioxidant systems. mdpi.comresearchgate.net

In various experimental models, this compound has been shown to enhance the levels of key antioxidant molecules and enzymes. In animal models, it increases the levels of glutathione (B108866) (GSH), GSH peroxidase, GSH reductase, and GSH S-transferase in hepatic tissue, as well as catalase in the serum. nih.gov By boosting these antioxidant defenses, this compound helps to mitigate the damaging effects of oxidative stress.

Studies on rice seedlings subjected to salt stress have demonstrated that supplemental this compound can alleviate salt-induced oxidative damage. mdpi.com It achieves this by increasing the levels of ascorbate (B8700270) (AsA) and GSH, as well as the activities of enzymes in the AsA-GSH cycle, such as monodehydroascorbate reductase (MDHAR), dehydroascorbate reductase (DHAR), and glutathione reductase (GR). mdpi.com This enhanced antioxidant capacity leads to the detoxification of ROS and a reduction in oxidative damage. mdpi.com

In the context of ethanol-induced oxidative stress in the zebrafish brain, this compound pretreatment was found to prevent the decrease in superoxide (B77818) dismutase (SOD) activity caused by ethanol (B145695) exposure. nih.gov It also prevented the enhancement of lipid peroxidation and ROS production. nih.gov

Furthermore, this compound has been shown to protect rat liver mitochondria from bisphenol A-induced oxidative stress. nih.gov It restores the activities of antioxidant enzymes, Krebs cycle enzymes, and respiratory chain enzymes that are compromised by BPA exposure. nih.gov

Reactive Oxygen Species (ROS) Scavenging and Production Modulation

This compound is a highly effective scavenger of reactive oxygen species (ROS), including superoxide anions, hydrogen peroxide, and hydroxyl radicals. nih.gov This direct scavenging ability is attributed to its chemical structure, specifically the phenolic hydroxyl groups which can donate hydrogen atoms to neutralize free radicals. mdpi.com

In addition to its direct scavenging activity, this compound can also modulate the production of ROS within cells. In some instances, such as in the induction of apoptosis in cancer cells or fibroblasts, this compound has been shown to increase ROS production. researchgate.netnih.gov For example, in lung fibroblasts, this compound-induced hydrogen peroxide formation acts as a signaling molecule to initiate the JNK-dependent apoptotic pathway. researchgate.netnih.gov This pro-oxidant effect appears to be selective for certain cell types and conditions, contributing to its anti-cancer and anti-fibrotic activities.

Conversely, in many other contexts, particularly those involving protection against oxidative damage, this compound effectively reduces intracellular ROS levels. In human dermal fibroblasts exposed to an oxidative environment, hydrogels containing this compound significantly suppressed oxidative damage by reducing intracellular ROS production. nih.gov Similarly, in rice seedlings under salt stress, this compound application reversed the overproduction of ROS. mdpi.com In the zebrafish brain, this compound prevented the increase in ROS production induced by ethanol. nih.gov

This dual ability to both generate and scavenge ROS, depending on the cellular context, highlights the complex role of this compound in modulating redox balance.

Enhancement of Endogenous Antioxidant Defense Systems (e.g., GSH, GPx, SOD, AsA-GSH cycle enzymes)

This compound (GA) plays a significant role in bolstering the body's intrinsic antioxidant capabilities by modulating the activity and levels of various enzymatic and non-enzymatic antioxidants. This enhancement helps to mitigate oxidative stress, a condition implicated in numerous degenerative diseases. rsc.org

Research in rat models has demonstrated that this compound supplementation can effectively counteract chemically induced oxidative stress. In studies involving 1,2-dimethylhydrazine-induced colon carcinogenesis, GA administration led to a significant elevation in the levels of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), reduced glutathione (GSH), glutathione reductase (GR), and glutathione peroxidase (GPx). nih.gov Similarly, in rats exposed to cadmium chloride, GA treatment increased the levels of GSH and the activities of SOD and CAT. researchgate.net Another study on isoproterenol-induced myocardial ischemia in rats showed that GA enhanced the levels of GSH, SOD, and CAT, thereby reducing oxidative damage. nih.gov

The table below summarizes the observed effects of this compound on various components of the endogenous antioxidant defense system across different experimental models.

Experimental ModelStressorEffect of this compound AdministrationReference
Wistar Rats1,2-dimethylhydrazineIncreased levels of SOD, CAT, GSH, GR, GPx nih.gov
Wistar RatsCadmium ChlorideIncreased levels of GSH, SOD, CAT researchgate.net
Rice SeedlingsSalt (NaCl)Increased levels of AsA, GSH; Enhanced activity of MDHAR, DHAR, GR mdpi.comresearchgate.netsciprofiles.com
Dual Prooxidant/Antioxidant Nature

This compound, like many plant-derived polyphenols, exhibits a dual nature, capable of acting as both an antioxidant and a pro-oxidant. rsc.orgnih.gov This paradoxical behavior is contingent upon several factors, including its concentration, the surrounding pH, and, crucially, the presence of transition metal ions such as copper (Cu²⁺) or iron (Fe³⁺). nih.govscirp.orgfrontiersin.org

As an antioxidant, this compound effectively scavenges free radicals, donates hydrogen atoms, and chelates metal ions, thereby protecting cells from oxidative damage. rsc.orgfrontiersin.org This is its most widely recognized activity.

However, under specific conditions, this compound can act as a pro-oxidant, generating reactive oxygen species (ROS) and inducing oxidative stress. nih.gov This typically occurs at higher concentrations or in the presence of metal ions. scirp.org For instance, the interaction between pro-oxidant polyphenols like this compound and copper ions can lead to the production of ROS, which can in turn cause damage to cellular components like DNA. nih.gov This pro-oxidant activity is not always detrimental; it can be harnessed for therapeutic purposes. The elevated levels of ROS generated by this mechanism can be particularly toxic to cancer cells, which often have higher metabolic rates and increased levels of intracellular copper, making them more susceptible to oxidative damage. scirp.org This selective cytotoxicity forms a basis for the potential use of this compound's pro-oxidant properties in cancer therapy. scirp.org

Methylglyoxal (B44143) Detoxification System Modulation

Methylglyoxal (MG) is a cytotoxic byproduct of glycolysis that can accumulate under conditions of abiotic stress or in metabolic diseases, leading to cellular damage. mdpi.comsci-hub.se this compound has been shown to enhance the detoxification of MG by modulating the glyoxalase system, which consists primarily of the enzymes glyoxalase I (Gly I) and glyoxalase II (Gly II). mdpi.comresearchgate.net

In studies on rice seedlings subjected to salt stress, an environmental condition known to increase MG levels, the application of this compound triggered an increase in the activities of both Gly I and Gly II. mdpi.comresearchgate.netresearchgate.net This upregulation of the glyoxalase system effectively enhances the conversion of toxic MG into non-toxic D-lactate, thereby mitigating its harmful effects and reducing oxidative stress. mdpi.comsciprofiles.com

Furthermore, research on diabetic nephropathy induced by MG in mice demonstrated that this compound treatment could offer protective effects. sci-hub.se This protection is associated with the regulation of glyoxalase 1 (GLO1), a key enzyme in MG detoxification, highlighting GA's role in managing the complications arising from elevated methylglyoxal levels. sci-hub.se

Ion Homeostasis Regulation

This compound contributes to cellular stability by regulating ion homeostasis, which can be disrupted by environmental stressors and pathological conditions. mdpi.comspandidos-publications.com Oxidative stress can activate non-selective cation channels, leading to an influx of ions like Na⁺ and disrupting the cellular ionic balance. mdpi.com

In plant systems, such as rice seedlings under high salinity, this compound helps to restore ionic homeostasis. It has been observed to decrease the accumulation of sodium ions (Na⁺) and lower the Na⁺/K⁺ ratio, which is a key indicator of salt stress tolerance. mdpi.comresearchgate.netsciprofiles.com

In animal models, this compound has demonstrated a capacity to restore the function of membrane-bound ATPase enzymes that are crucial for maintaining ion gradients. Following spinal cord injury in rats, which leads to deregulation of ion homeostasis, treatment with this compound restored the activities of Na⁺/K⁺-ATPase, Ca²⁺-ATPase, and Mg²⁺-ATPase. spandidos-publications.com This restoration is vital for preventing the adverse effects of calcium overload and other ionic imbalances that contribute to secondary injury. spandidos-publications.com Additionally, in a rat model of myocardial ischemia/reperfusion, this compound was found to modulate the expression of genes involved in calcium homeostasis, including the ryanodine (B192298) receptor (RyR2), the sodium/calcium exchanger (NCX1), and sarcoplasmic reticulum Ca²⁺ ATPase (SERCA2). nih.gov

Modulation of Gene and Protein Expression

Regulation of Inflammatory Cytokines, Chemokines, and Adhesion Molecules

This compound exhibits potent anti-inflammatory properties by modulating the expression and release of a wide array of inflammatory mediators. nih.govresearchgate.net It effectively weakens the inflammatory response by reducing the production of pro-inflammatory cytokines, chemokines, and adhesion molecules, which are responsible for orchestrating immune cell infiltration and amplifying inflammation. nih.govresearchgate.net The underlying mechanism for these effects often involves the inhibition of key signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. researchgate.netmdpi.com

Studies using primary human gestational tissues have shown that this compound can significantly suppress the inflammation-induced expression of pro-inflammatory cytokines and chemokines. bioscientifica.com For example, in myometrial and decidual cells stimulated with inflammatory agents, this compound treatment reduced the expression and secretion of chemokines such as CCL2, CXCL1, CXCL5, and CXCL8. bioscientifica.com It also downregulated the adhesion molecule ICAM-1, which is instrumental in the infiltration of leukocytes into tissues during inflammation. mdpi.combioscientifica.com Similarly, research on human basophils showed that this compound significantly suppressed the release of chemokines CCL2, CCL5, CXCL8 and the inflammatory cytokine IL-6. mdpi.com Poly(this compound), a polymer of GA, has also been shown to decrease the production of IL-6, TNF-α, and IL-1β in human monocytes. nih.gov

The table below summarizes the inhibitory effects of this compound on specific inflammatory mediators.

Mediator TypeSpecific MediatorCell/Tissue ModelReference
Cytokines IL-1β, IL-6, TNF-αHuman Monocytes (with PGAL) nih.gov
IL-6Human Basophils (KU812) mdpi.com
Chemokines CCL2, CXCL1, CXCL5, CXCL8Human Myometrial & Decidual Cells bioscientifica.com
CCL2, CCL5, CXCL8Human Basophils (KU812) mdpi.com
Adhesion Molecules ICAM-1Human Decidual Cells, Human Basophils mdpi.combioscientifica.com

Inhibition of Oncogene Expression

This compound has demonstrated significant potential in cancer research through its ability to inhibit the expression of key oncogenes and proteins that drive tumor growth, proliferation, and survival. spandidos-publications.comoncotarget.com

One of the primary mechanisms involves the inhibition of the Src-Stat3 signaling pathway. oncotarget.com Signal transducer and activator of transcription 3 (Stat3) is a transcription factor that, when activated, regulates a host of genes involved in tumorigenesis. This compound has been shown to suppress the expression of several Stat3-regulated genes, including the oncogene c-Myc, the hypoxia-inducible factor HIF-1α, and genes involved in angiogenesis (VEGF), inflammation (COX2, iNOS, IL6), and cell cycle progression (cyclin D). oncotarget.com In another study, this compound was found to directly target G-quadruplex structures in the DNA of the CMYC oncogene, affecting its expression. researchgate.net

In human embryonic carcinoma cells, this compound treatment led to a decrease in the expression of proteins that promote cell cycle progression, such as cyclin-dependent kinase 4 (CDK4), cyclin E, and cyclin D1. spandidos-publications.com Conversely, it induced the expression of tumor suppressor proteins like p21, p27, and p53. spandidos-publications.com

Furthermore, in ovarian cancer cells, this compound was found to inhibit the expression of vascular endothelial growth factor (VEGF) and HIF-1α by targeting the PTEN/AKT signaling pathway. spandidos-publications.com this compound's ability to inhibit DNA methyltransferases (DNMTs) also suggests an epigenetic mechanism for its regulation of gene expression, potentially re-activating tumor suppressor genes that were silenced by methylation. oncotarget.com

The table below details key oncogenes and related proteins whose expression is inhibited by this compound.

Target Gene/ProteinSignaling PathwayCancer ModelReference
c-Myc, HIF-1α, VEGF, Cyclin DSrc-Stat3Non-small cell lung cancer oncotarget.com
HIF-1α, VEGFPTEN/AKTOvarian cancer spandidos-publications.com
CDK4, Cyclin D1, Cyclin E-Human embryonic carcinoma spandidos-publications.com
CMYCG-quadruplex targetingColorectal cancer researchgate.net

Matrix Metalloproteinase (MMP) Inhibition

This compound has demonstrated the ability to inhibit the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. spandidos-publications.comspandidos-publications.comresearchgate.net These enzymes are crucial for the degradation of the extracellular matrix, and their inhibition is a key mechanism in preventing cancer cell migration and invasion. spandidos-publications.comspandidos-publications.com Studies have shown that this compound can significantly inhibit the migration and invasion of various cancer cells, including oral, prostate, and nasopharyngeal carcinoma cells. spandidos-publications.comspandidos-publications.comnih.gov

The inhibitory action of this compound on MMPs is often linked to the downregulation of various signaling pathways. For instance, in human oral cancer cells (SCC-4), this compound was found to inhibit the expression of NF-κB, which in turn suppresses the activity of MMP-2 and MMP-9. spandidos-publications.com Similarly, in human prostate cancer cells (PC-3), this compound's inhibition of MMP-2 and MMP-9 is associated with the blockage of p38, JNK, PKC, and PI3K/AKT signaling pathways and a reduction in NF-κB protein levels. spandidos-publications.com In C6 glioma cells, this compound treatment led to decreased mRNA expression levels of MMP-2 and MMP-9. researchgate.net Furthermore, research on human nasopharyngeal carcinoma cells revealed that this compound down-regulates MMP-1 expression by targeting the p38 MAPK signaling pathway, which subsequently reduces the expression of transcription factors AP-1 and ETS-1. nih.gov

The interaction between this compound and MMPs has been further elucidated through molecular modeling and NMR studies, which suggest that this compound likely interacts with the catalytic center of MMP-2. mdpi.comceu.es The inhibitory effect is concentration-dependent, as observed in studies on multidrug-resistant human breast adenocarcinoma cells. frontierspartnerships.org

Table 1: Effect of this compound on MMP Activity in Different Cancer Cell Lines

Cell LineMMPs InhibitedAssociated MechanismsReference
SCC-4 (Human Oral Cancer)MMP-2, MMP-9Inhibition of NF-κB expression spandidos-publications.com
PC-3 (Human Prostate Cancer)MMP-2, MMP-9Blocking of p38, JNK, PKC, PI3K/AKT pathways; reduced NF-κB spandidos-publications.com
C6 Glioma CellsMMP-2, MMP-9Decreased mRNA expression researchgate.net
NPC-BM1 (Human Nasopharyngeal Carcinoma)MMP-1Down-regulation of p38 MAPK signaling, AP-1, and ETS-1 nih.gov
MCF7/DOX (Human Breast Adenocarcinoma)MMP-2, MMP-9Concentration-dependent inhibition frontierspartnerships.org

Plant Defense Gene Activation (e.g., OsWRKY71, PAL, CHS, LOX)

This compound plays a significant role in enhancing plant defense mechanisms by activating specific defense-related genes. researchgate.netfrontiersin.org In rice (Oryza sativa), exogenous application of this compound has been shown to promote the expression of several defense genes. researchgate.netfrontiersin.orgnih.gov

Specifically, this compound activates the expression of genes involved in the phenylpropanoid pathway, such as OsPAL (phenylalanine ammonia-lyase) and OsCHS (chalcone synthase), and the methyl jasmonate-regulated gene, OsWRKY71. researchgate.netfrontiersin.orgnih.gov The upregulation of these genes is correlated with the accumulation of defensive compounds like phenols and flavonoids. researchgate.netfrontiersin.org Furthermore, gene expression analysis in rice has validated the role of this compound in strengthening plant defense through the activation of OsWRKY71, PAL, CHS, and LOX (lipoxygenase) genes. researchgate.netresearchgate.netnih.govscience.govscience.gov This activation of defense-related genes contributes to a plant's ability to tolerate both biotic and abiotic stresses. researchgate.netfrontiersin.orgnumberanalytics.com

In the tea plant (Camellia sinensis), exogenous this compound application has been found to upregulate the expression of key defensive genes related to the jasmonic acid (JA) signaling and phenylpropanoid pathways, enhancing the plant's resistance to herbivores. frontiersin.orgnih.gov

Table 2: Plant Defense Genes Activated by this compound

PlantActivated GenesPathway/FunctionReference
Rice (Oryza sativa)OsWRKY71Methyl Jasmonate-regulated gene researchgate.netfrontiersin.orgnih.gov
Rice (Oryza sativa)OsPAL, OsCHSPhenylpropanoid pathway researchgate.netfrontiersin.orgnih.gov
Rice (Oryza sativa)LOXPlant defense researchgate.netresearchgate.netnih.govscience.govscience.gov
Tea Plant (Camellia sinensis)CsOPR3, CsJAZ1Jasmonic Acid (JA) signaling nih.gov
Tea Plant (Camellia sinensis)CsPAL1/2, CsSDH1Phenylpropanoid pathway nih.gov

Enzymatic Modulation

Inhibition of Drug-Metabolizing Enzymes (Phase I and Phase II)

This compound has been shown to modulate the activity of drug-metabolizing enzymes, which are categorized into Phase I and Phase II enzymes. researchgate.net It can inhibit certain cytochrome P450 (CYP450) enzymes, which are key players in Phase I metabolism. frontiersin.orgwu.ac.th

Specifically, this compound exhibits potent inhibitory effects on CYP1A2, CYP2C9, and CYP2C19, while its inhibition of CYP2D6 and CYP3A4 is considered weak. wu.ac.th The inhibition of CYP1A2, CYP2C9, and CYP2C19 by this compound has been characterized as non-competitive. wu.ac.th This inhibition of CYP enzymes can alter the metabolism of co-administered drugs, potentially increasing their bioavailability. rjptonline.org For example, the enhanced systemic bioavailability of drugs like diltiazem (B1670644) and metoprolol (B1676517) in animal models has been attributed to this compound's inhibition of CYP-mediated metabolism. rjptonline.org

Table 3: Inhibitory Effects of this compound on Human CYP450 Isoforms

CYP450 IsoformInhibitory PotencyType of InhibitionReference
CYP1A2PotentNon-competitive wu.ac.th
CYP2C9PotentNon-competitive wu.ac.th
CYP2C19PotentNon-competitive wu.ac.th
CYP2D6Weak- wu.ac.th
CYP3A4Weak- wu.ac.th

Carbonic Anhydrase Inhibition

This compound has been identified as an inhibitor of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. epa.govhilarispublisher.comnih.gov Studies have investigated its inhibitory effects against a range of mammalian carbonic anhydrase isozymes. drugbank.com

Research has shown that this compound inhibits human carbonic anhydrase isozymes I (hCA I) and II (hCA II) with K(I) values in the micromolar range. nih.gov Specifically, for hCA II, this compound exhibited competitive inhibition when 4-nitrophenylacetate was used as the substrate. nih.gov In a broader study covering mammalian isoforms I-XIV, this compound was found to inhibit these isozymes in the low micromolar or submicromolar range. drugbank.com However, some studies have classified this compound as a weak inhibitor of carbonic anhydrase. nih.govjst.go.jp The mechanism of inhibition by phenols like this compound is distinct from that of sulfonamides; they are thought to anchor to the Zn(II)-coordinated water molecule within the active site. drugbank.com

Table 4: Inhibition of Carbonic Anhydrase Isozymes by this compound

IsozymeInhibition Constant (K(I))Type of InhibitionReference
hCA I99-1061 µMNon-competitive nih.gov
hCA II105-758 µMCompetitive nih.gov
Mammalian Isoforms I-XIV0.87-7.79 µM- drugbank.com

Cathepsin D Inhibition

This compound has served as a pharmacophore for the development of inhibitors targeting cathepsin D, an aspartic protease. epa.govhilarispublisher.comnih.govresearchgate.net Synthetic modifications of this compound have led to the creation of potent cathepsin D inhibitors. nih.govresearchgate.net

Specifically, naphthophenone fatty acid amide derivatives synthesized from this compound have been evaluated for their in vitro inhibitory activity against cathepsin D. nih.govresearchgate.net Two of these derivatives demonstrated significant inhibition with IC50 values of 0.06 and 0.14 µM, which are comparable to pepstatin, a known potent inhibitor of cathepsin D. nih.govresearchgate.net These findings suggest that this compound-based structures hold potential for the design of effective cathepsin D inhibitors. nih.govresearchgate.net

Gallic Acid in Plant Physiology and Defense Mechanisms

Physiological Roles in Plant Growth and Development

Gallic acid acts as a signaling molecule that can modulate critical developmental pathways in plants, particularly those related to root system architecture and photosynthetic efficiency.

Table 1: Effect of Different Concentrations of this compound on Primary Root Length in Arabidopsis thaliana Data sourced from studies on 5-day-old seedlings. frontiersin.org

This compound ConcentrationPrimary Root Length (% of Control)
50 µM80.06%
100 µM72.60%
200 µM52.32%
500 µM37.01%

The regulatory role of this compound in root development is closely intertwined with the plant hormone auxin, a central regulator of plant growth. researchgate.net Excessive this compound has been shown to inhibit primary root growth by modulating both the transport and signaling of auxin. nih.govfrontiersin.org

Research indicates that high levels of this compound lead to a significant decrease in auxin content within the root tips. frontiersin.orgnih.govresearchgate.net This reduction is not due to an inhibition of auxin biosynthesis in the roots, but rather to the down-regulation of key auxin transporter genes, specifically PIN1, PIN3, and PIN7. frontiersin.orgnih.gov These PIN proteins are crucial for the polar transport of auxin from the shoot to the root, which is essential for maintaining auxin levels in the root tip and promoting root elongation. frontiersin.org

This compound has a demonstrated influence on the levels of photosynthetic pigments, particularly chlorophylls (B1240455) and carotenoids, often in the context of abiotic stress. nih.gov Under conditions of salt stress, the foliar application of this compound has been shown to increase the chlorophyll (B73375) content in plants like Lepidium sativum. nih.govresearchgate.net This protective effect is attributed to the antioxidant properties of this compound, which can scavenge reactive oxygen species (ROS) that would otherwise degrade these vital pigments. nih.gov Similarly, in wheat seedlings subjected to ionizing radiation stress, treatment with this compound significantly improved photosynthetic activity, which is linked to the preservation of these pigments. nih.gov An increase in chlorophyll content in plants treated with this compound can be attributed to its ROS scavenging capabilities and an enhancement in the activity of enzymatic antioxidants. nih.gov

This compound as a Component of Plant Defense Systems

This compound is an integral part of the plant's secondary metabolism, which plays a crucial role in defending against various environmental threats.

This compound significantly contributes to a plant's ability to tolerate abiotic stresses, with salt tolerance being a well-documented example. mdpi.comresearchgate.net Soil salinity imposes both osmotic and ionic stress on plants, leading to the overproduction of ROS and subsequent oxidative damage. mdpi.com Exogenous application of this compound has been shown to mitigate these effects in various plant species, including rice and Lepidium sativum. nih.govmdpi.com

The mechanisms by which this compound confers salt tolerance are multifaceted:

Regulation of Ion Homeostasis: this compound helps maintain a favorable ion balance by reducing the accumulation of toxic sodium ions (Na+) and decreasing the Na+/K+ ratio in plant tissues under salt stress. nih.govmdpi.comresearchgate.net

Reduction of Oxidative Stress: It lowers the levels of damaging molecules like hydrogen peroxide (H2O2) and malondialdehyde (MDA), the latter being an indicator of lipid peroxidation and cell membrane damage. nih.govmdpi.comresearchgate.net In one study on rice seedlings under salt stress, this compound supplementation reduced MDA content by 37% compared to salt-treated plants alone. mdpi.com

Enhancement of Antioxidant Systems: this compound boosts the plant's own antioxidant defense system. It increases the content of non-enzymatic antioxidants like glutathione (B108866) and enhances the activities of key antioxidant enzymes such as catalase (CAT), ascorbate (B8700270) peroxidase (APX), and glutathione reductase (GR). nih.govnih.govmdpi.com These enzymes are critical for detoxifying ROS. mdpi.com

Table 2: Influence of this compound (1 mM) on Rice Seedlings under Salt Stress (200 mM NaCl) Data adapted from a study on Oryza sativa L. cv. BRRI dhan52. mdpi.comresearchgate.net

ParameterSalt StressedSalt Stressed + this compound% Change with GA
Malondialdehyde (MDA) ContentIncreased by 147% (vs. Control)37% Lower (vs. Salt)↓ 37%
Ascorbate (AsA) ContentDecreased by 36% (vs. Control)Increased by 30% (vs. Salt)↑ 30%
AsA/DHA RatioDecreased by 50% (vs. Control)Increased by 56% (vs. Salt)↑ 56%

Biotic Stress Resistance (e.g., against herbivorous insects, fungi, bacteria)

This compound is a significant phenolic compound that contributes to a plant's defense system against a variety of biotic stressors, including herbivorous insects, fungi, and bacteria. nih.govmdpi.com Its protective effects are exerted through multiple mechanisms, including direct toxicity to pathogens and herbivores, and the enhancement of the plant's own defense responses. nih.govfrontiersin.org

Against Herbivorous Insects: Research has demonstrated that this compound can act as an anti-herbivore compound. Exogenous application of this compound on tea plants (Camellia sinensis) has been shown to significantly enhance their resistance to tea geometrid (Ectropis obliqua) larvae. nih.govfrontiersin.org In one study, the weight gain of larvae feeding on this compound-treated plants was reduced by 14.8% after 9 days and 26.8% after 13 days compared to the control group. nih.govfrontiersin.org This enhanced resistance is linked to the activation of the jasmonic acid (JA) signaling pathway and the phenylpropanoid pathway, which leads to the accumulation of various defensive compounds. frontiersin.orgresearchgate.net Among the induced compounds, astragalin (B1665802), naringenin, and epigallocatechin-3-gallate were identified as potent anti-feeding agents. researchgate.net this compound also plays a role in developing resistance against pests like the filbert aphid in hazel. mdpi.com

Table 1: Effect of Exogenous this compound on Tea Geometrid Larval Weight

Days After Treatment Larval Weight Gain Reduction (%)
9 14.8%
13 26.8%

Data sourced from studies on tea plants treated with this compound. nih.govfrontiersin.org

Against Fungi and Bacteria: this compound and its derivatives exhibit considerable antimicrobial activity. nih.gov Studies have shown that this compound and its derivative, methyl gallate, possess strong antifungal properties against two major pathogens of tea plants, Colletotrichum camelliae and Pseudopestalotiopsis camelliae-sinensis. frontiersin.orgnih.govresearchgate.net Similarly, this compound has demonstrated a dose-dependent fungistatic effect against Alternaria solani, the fungus responsible for early blight disease in tomatoes. mdpi.com The compound inhibits the radial growth of the fungus's mycelium. mdpi.com Beyond its direct antifungal action, treating infected tomato plants with this compound also boosts the levels of total soluble phenolics and flavonoids, which act as antioxidants to protect cells from oxidative stress during infection. mdpi.com Furthermore, this compound has shown antimicrobial activity against various Gram-positive and Gram-negative bacteria. mdpi.com Its derivatives can also inhibit the synthesis of aflatoxin by Aspergillus flavus, a toxic carcinogen that can contaminate crops. google.com

Role as Phytoalexins and Phytoanticipins

The defensive roles of secondary metabolites like this compound are often categorized based on their production timing relative to pathogen attack. The two main categories are phytoalexins and phytoanticipins.

Phytoalexins are low molecular weight, antimicrobial compounds that are synthesized de novo and accumulate in the plant only after exposure to microbial infection or other stressors. frontiersin.orgscispace.comresearchgate.net Their production is an active, induced defense mechanism. scispace.com

Phytoanticipins are low molecular weight, antimicrobial compounds that are present in the plant constitutively (before a challenge) or are produced immediately after infection from pre-existing constituents. scispace.comresearchgate.net They represent a pre-formed or readily activated chemical barrier.

A single compound can function as both a phytoalexin and a phytoanticipin, even within the same plant. frontiersin.orgscispace.com this compound appears to fit this dual role. It is a constituent of hydrolyzable tannins, which are pre-formed defense compounds (phytoanticipins) found in various plant tissues. nih.gov However, studies also show that the concentration of this compound and its derivatives can increase in response to biotic and abiotic stresses, such as pathogen infection, indicating a phytoalexin-like induced response. frontiersin.orgmdpi.com For example, exogenous application of this compound on rice plants was found to enhance their defense state by promoting the accumulation of phenols and flavonoids upon stress. nih.govfrontiersin.org Benzoic acid, a related compound, is known to accumulate as a phytoanticipin in plants. researchgate.net

Accumulation and Subcellular Localization in Plant Cells (e.g., peroxisomes)

The effectiveness of a defensive compound like this compound is partially dependent on its concentration and location within the plant's cells. In tea plants (Camellia sinensis), where this compound is a key metabolite, its distribution has been studied at the subcellular level. nih.govmdpi.com

Using nonaqueous fractionation techniques combined with ultrahigh-performance liquid chromatography, researchers have determined that this compound and its derivative, methyl gallate, are abundantly accumulated in the peroxisomes . frontiersin.orgnih.govresearchgate.netmdpi.com Significant amounts were also found in the vacuoles. researchgate.netmdpi.com The co-localization of this compound and methyl gallate in the same organelles suggests that the enzymes involved in the conversion of this compound to methyl gallate may also be located in the peroxisomes. nih.gov The accumulation in peroxisomes is noteworthy, as these organelles are involved in various metabolic processes, including the detoxification of reactive oxygen species (ROS), which are often produced during stress conditions. nih.gov In contrast, galloylated catechins, which are derivatives of this compound, are primarily localized in the vacuoles of tea plant cells. nih.govfrontiersin.org

Table 2: Subcellular Distribution of this compound in Tea Leaf Tissue

Organelle Relative Concentration
Peroxisomes Abundant
Vacuoles Significant

Based on nonaqueous fractionation studies in Camellia sinensis. nih.govresearchgate.netmdpi.com

Polymerization of this compound and its Implications for Plant Defense Mechanisms

This compound serves as a fundamental building block for a large class of defensive polymers known as hydrolyzable tannins. google.comnih.gov These polymers are formed through the esterification of this compound (or its dimer, ellagic acid) with a polyol core, typically glucose. mdpi.com Tannic acid is a well-known example of a gallotannin, which is a polymer of this compound. ajol.info

The polymerization of this compound into tannins has significant implications for plant defense. While this compound itself is an effective antioxidant, its polymeric form, tannic acid, exhibits markedly enhanced defensive capabilities. ajol.info A comparative study revealed that tannic acid has a greater ability to:

Scavenge free radicals

Chelate iron (Fe²⁺)

Reduce ferric iron (Fe³⁺) to its ferrous state

Inhibit the oxidation of lipids and deoxyribose

This enhanced antioxidant capacity suggests that the polymerization of this compound into tannins is a strategic adaptation for plants to more effectively cope with the oxidative stress that accompanies pathogen attacks and other environmental challenges. ajol.info Furthermore, the ability of tannins to bind with proteins is a crucial anti-herbivore defense, as it can reduce the nutritional value of plant tissues for insects and other herbivores. google.com The presence of additional this compound in a plant can stimulate the synthesis of both hydrolyzable tannins and this compound-containing condensed tannins, thereby bolstering the plant's chemical defense arsenal. google.com

Applications of Gallic Acid and Its Derivatives in Advanced Materials and Technologies

Metal Phenolic Networks (MPNs) and Metal-Organic Frameworks (MOFs)

Gallic acid (GA), a naturally occurring polyphenol, has garnered significant attention in the fields of materials science and environmental remediation. Its unique molecular structure, featuring a carboxylic acid group and three hydroxyl groups on a phenyl ring, allows it to act as a versatile organic linker in the formation of Metal-Phenolic Networks (MPNs) and Metal-Organic Frameworks (MOFs). mdpi.comencyclopedia.pub These materials are supramolecular structures formed by the coordination of metal ions with organic ligands. researchgate.net While both are built from similar precursors, MOFs are characterized by their crystalline, porous structures with high internal surface areas, whereas MPNs are typically amorphous coordination polymers. rsc.orgmdpi.com

The use of this compound as a linker is advantageous due to its low cost, natural abundance, and low toxicity. mdpi.com This positions GA-based MPNs and MOFs as more sustainable alternatives to frameworks synthesized with expensive and often petroleum-derived organic linkers. mdpi.com The resulting materials have shown exceptional stability and a high affinity for various substances, making them promising candidates for a range of applications. researchgate.netscilit.com

Formation Chemistry and Coordination Mechanisms

The formation of this compound-based Metal-Phenolic Networks and Metal-Organic Frameworks is a process driven by coordination chemistry, where the this compound molecule acts as a ligand, donating electrons to a metal ion center. mdpi.com The three hydroxyl (-OH) groups and the carboxylic acid (-COOH) group of this compound provide multiple sites for chelation with metal ions. encyclopedia.pubuobasrah.edu.iq this compound, with its hydroxyl groups, is classified as a hard base and thus forms highly stable coordination bonds with hard acid metal ions like iron (Fe³⁺). mdpi.com While it can coordinate with other metal ions, the stability of the resulting complexes may be lower. mdpi.com

The coordination between this compound and metal ions is a self-assembly process that can lead to the formation of stable, thin films on various substrates. mdpi.com The stoichiometry of the resulting metal-GA complexes is pH-dependent, which in turn influences the properties of the final material. upo.esdntb.gov.ua For instance, in the formation of iron-gallic acid (Fe-GA) networks, the interaction involves the deprotonated hydroxyl and carboxyl groups of this compound coordinating with the Fe³⁺ ion. uobasrah.edu.iq This complexation leads to the formation of a stable network structure. uobasrah.edu.iq The versatility of this process allows for the incorporation of various metal ions, including but not limited to iron, copper, aluminum, and zirconium, leading to a diverse library of MPNs and MOFs with tunable properties. nih.gov

The formation of these networks can be influenced by the reaction conditions. For example, the choice of buffer solution can play a crucial role in mediating the coordination kinetics and influencing the formation of well-defined nanoparticles versus amorphous coatings. nih.gov The controlled assembly of these materials allows for the engineering of their morphology, such as the formation of hierarchical microspheres from one-dimensional Fe-GA MOFs. rsc.org

Advanced Characterization Techniques for GA-MPNs/MOFs

Key characterization techniques include:

Spectroscopic Methods:

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups involved in the coordination between this compound and the metal ions. uobasrah.edu.iqupo.es Shifts in the characteristic vibrational bands of the hydroxyl and carboxyl groups of this compound upon complexation provide evidence of bond formation. uobasrah.edu.iq

UV-Visible (UV-Vis) Spectrometry helps in confirming the formation of the metal-GA complex and studying its stability. upo.es

X-ray Photoelectron Spectroscopy (XPS) provides information about the elemental composition and the oxidation states of the constituent elements, confirming the interaction between the metal and the this compound ligand. nih.gov

Microscopy Techniques:

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are utilized to visualize the morphology and structure of the MPNs and MOFs, revealing features such as spherical nanoparticles or hierarchical microspheres. mdpi.com

Other Techniques:

X-ray Diffraction (XRD) is essential for determining the crystalline nature of MOFs. uobasrah.edu.iq

Dynamic Light Scattering (DLS) is used to determine the hydrodynamic diameter and zeta potential of nanoparticles in a solution. upo.es

Equilibrium studies and titration curves are fundamental in analyzing the coordination chemistry and stability of the GA-metal complexes. researchgate.netscilit.com

These characterization methods provide a comprehensive understanding of the physicochemical properties of GA-based MPNs and MOFs, which is vital for designing materials with enhanced performance for specific applications.

Adsorbent Design and Environmental Applications

The unique properties of this compound-based MPNs and MOFs, such as their high surface area, porosity, and abundance of functional groups, make them excellent candidates for adsorbent materials in environmental remediation. mdpi.comresearchgate.net These materials have been effectively utilized for the removal of various pollutants from water.

This compound-based MOFs have demonstrated remarkable efficiency in removing heavy metal ions from aqueous solutions. researchgate.net A notable example is the use of one-dimensional iron-gallic acid (Fe-GA) MOFs for the elimination of hexavalent chromium (Cr(VI)), a highly toxic and carcinogenic pollutant. rsc.org These MOFs can be assembled into stable hierarchical microspheres, which exhibit rapid and complete removal of Cr(VI). rsc.org

The mechanism of Cr(VI) removal by Fe-GA MOFs is a multi-step process involving:

Reduction: The Fe(II) present in the MOF structure can reduce the toxic Cr(VI) to the less harmful Cr(III). nih.gov

Metal Substitution: The newly formed Cr(III) can substitute some of the Fe ions within the MOF structure. nih.gov

Coprecipitation: The Cr(III) can also precipitate as chromium hydroxide (B78521) (Cr(OH)₃) on the surface of the MOF. rsc.orgnih.gov

Research has shown that Fe-GA MOFs can have an exceptionally high uptake capacity for Cr(VI), with one study reporting a Langmuir maximum adsorption capacity of 1709.2 mg g⁻¹. oup.com The efficiency of these materials is maintained over a wide pH range and is not significantly affected by the presence of other interfering ions. nih.gov Furthermore, composites of Fe(III)-gallic acid MPNs coated on cellulosic adsorbents have also proven effective in Cr(VI) removal. nih.gov

MaterialPollutantMaximum Adsorption Capacity (mg/g)Key Removal MechanismsReference
Fe-gallic acid MOFCr(VI)1709.2Reduction, Metal Substitution, Coprecipitation oup.com
Fe(III)-gallic acid MPN on cellulose (B213188) (FGN@DCell)Cr(VI)Not specified, but effectiveSurface Complexation nih.gov

Wastewater from industries such as textiles often contains synthetic dyes that are harmful to the environment. researchgate.netnih.gov this compound-based MOFs have been investigated as effective adsorbents for the removal of these dyes. mdpi.comresearchgate.net The porous structure and high surface area of these materials provide ample sites for the adsorption of dye molecules. mdpi.com

For instance, copper-based this compound MOFs have been shown to be effective in dye removal from wastewater. mdpi.com The adsorption process is often driven by interactions between the functional groups on the MOF surface and the dye molecules. nih.gov The development of filter-type adsorbents using these materials offers a practical and efficient way to treat dyeing wastewater without the need for energy-intensive separation processes like centrifugation. nih.gov

Emerging pollutants, such as Bisphenol A (BPA), are of growing concern due to their potential adverse effects on human health and the environment. nih.govresearchgate.net this compound and its derivatives are being explored for the degradation of these persistent organic pollutants.

One approach involves using this compound as a promoter in advanced oxidation processes, such as the Fe³⁺/peroxymonosulfate (B1194676) (PMS) system, for the efficient degradation of BPA. researcher.life In this process, the this compound enhances the reduction of Fe³⁺ to Fe²⁺, which in turn activates the PMS to generate powerful reactive oxygen species like sulfate (B86663) and hydroxyl radicals that degrade the BPA. researcher.life This system has been shown to completely degrade BPA within a few minutes over a wide pH range. researcher.life

Furthermore, copper-gallic acid MOFs have demonstrated laccase-like catalytic activity, enabling them to degrade environmental pollutants. rsc.org Additionally, this compound-functionalized zirconium-based MOFs (UiO-66-GA) have shown superior performance in the analysis of various molecules, including bisphenols, suggesting their potential for both sensing and degradation applications. acs.orgnih.gov

Nanomaterials and Nanocomposites

The integration of this compound into the realm of nanotechnology has yielded a new class of materials with enhanced properties. These materials leverage the inherent antioxidant and antimicrobial characteristics of this compound, combined with the unique physical and chemical attributes of nanoscale structures.

Synthesis and Functionalization of this compound Nanoparticles (e.g., alginate-chitosan coating)

This compound can be encapsulated within or conjugated to various nanoparticles to improve its stability and create targeted delivery systems. A common method involves the use of biopolymers like chitosan (B1678972) and alginate to form protective coatings.

For instance, this compound-loaded chitosan nanoparticles have been synthesized using the ionotropic gelation technique. researchgate.net In this method, an oppositely charged polymer, such as sodium tripolyphosphate (TPP), is added to a chitosan solution containing this compound, leading to the formation of nanoparticles through electrostatic interactions. researchgate.net The concentration of chitosan and the ratio of chitosan to TPP are critical parameters that influence the size and stability of the resulting nanoparticles. researchgate.net Studies have shown that stable nanoparticles with a zeta potential greater than +25 mV and diameters around 140 nm can be achieved with chitosan concentrations between 0.5% and 0.75% (w/w) and a chitosan-to-TPP ratio higher than 3. researchgate.net

Furthermore, magnetic iron oxide nanoparticles have been coated with chitosan and this compound to create a core-shell structure. nih.gov This process involves the electrostatic interaction between the negatively charged iron oxide surface and the protonated amino groups of chitosan, followed by cross-linking. nih.gov Such functionalization not only stabilizes the this compound but also imparts magnetic properties to the nanocomposite, opening up possibilities for targeted delivery and controlled release. researchgate.net

The table below summarizes key parameters in the synthesis of this compound-functionalized chitosan nanoparticles.

ParameterOptimal Range/ValueResulting Nanoparticle Characteristic
Chitosan Concentration0.5% - 0.75% (w/w)Stable nanoparticles
Chitosan:TPP Ratio> 3Zeta potential > +25 mV, Diameter ~140 nm

This compound-Based Hydrogels

Hydrogels are three-dimensional, crosslinked polymer networks that can absorb and retain large amounts of water. mdpi.com this compound's structure makes it an excellent candidate for both a crosslinking agent and a bioactive component in hydrogel formulation. nih.gov

This compound can be integrated into hydrogel networks through various cross-linking mechanisms. These can be physical, such as hydrogen bonding and electrostatic interactions, or chemical, involving covalent bond formation. thno.org

One approach involves the chemical modification of this compound to introduce polymerizable groups. For example, this compound can be reacted with acrylic acid to form diacrylate this compound. mdpi.com This modified molecule can then undergo radical polymerization with a comonomer like N, N-dimethylacrylamide to form a hydrogel. mdpi.com The disappearance of the double bond absorption peaks in FT-IR spectroscopy confirms the crosslinking reaction. mdpi.com

Another strategy is to functionalize existing polymers with this compound. For instance, methacrylated gelatin (GelMA) can be functionalized with this compound (GelMAGA). nih.govacs.org This material can then be cross-linked through a sequential process involving catechol–Fe³⁺ chelation followed by photocross-linking. nih.govacs.org The iron ions form coordination complexes with the gallol groups of this compound, creating an initial physical network that improves the printability of the hydrogel for applications like 3D bioprinting. nih.govacs.org This is then followed by UV light-induced photocross-linking of the methacrylate (B99206) groups to form a stable, dual-network hydrogel. nih.govacs.org

The table below illustrates different cross-linking strategies for this compound-based hydrogels.

Polymer BackboneCross-linking Agent/MethodType of Cross-linking
Diacrylate this compound / N, N-dimethylacrylamideAmmonium persulfate (initiator)Covalent (Radical Polymerization)
This compound-functionalized Gelatin (GelMAGA)Iron(III) chloride (FeCl₃) + UV lightPhysical (Metal-Catechol Coordination) and Covalent (Photocross-linking)
Polyvinyl alcohol (PVA)-Gallic Acid / Sodium Alginate (SA)-3-aminobenzeneboronic acidZinc ions (Zn²⁺)Physical (Dynamic boronic ester and hydrogen bonds, coordination)

This compound, a pyrogallol (B1678534) derivative, is often compared to catechol in the context of hydrogel design due to their structural similarities. nih.govrsc.org However, the additional hydroxyl group in this compound imparts distinct properties.

Studies comparing hyaluronic acid (HA) conjugates of this compound (HA-GA) and dopamine (B1211576) (a catechol-containing molecule, HA-DA) have revealed that HA-GA hydrogels exhibit superior properties. rsc.org The extra phenolic hydroxyl group in this compound lowers its pKa, leading to a faster rate of oxidation. rsc.org This accelerated oxidation facilitates quicker hydrogel formation. For instance, HA-GA hydrogels can be formed by air oxidation, whereas HA-DA hydrogels require a significantly higher concentration of an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to achieve comparable viscoelastic properties. rsc.org

Furthermore, HA-GA hydrogels demonstrate significantly higher tissue adhesive properties compared to their HA-DA counterparts. rsc.org They also exhibit enhanced radical scavenging capabilities, with this compound and HA-GA showing approximately 30% and 27% higher radical scavenging activity, respectively, than dopamine and HA-DA at the same concentrations. rsc.org

PropertyThis compound (Pyrogallol) HydrogelsCatechol Hydrogels
Oxidation Kinetics HigherLower
Hydrogel Formation Faster, can occur with air oxidationSlower, requires higher oxidant concentration
Tissue Adhesion SuperiorGood
Radical Scavenging HigherLower

Poly(lactic-co-glycolic acid) (PLGA)-Gallic Acid Systems

Poly(lactic-co-glycolic acid) (PLGA) is a biocompatible and biodegradable polymer widely used in drug delivery systems. mdpi.comfrontiersin.org Encapsulating this compound within PLGA nanoparticles offers a promising strategy to overcome challenges such as low bioavailability and stability of this compound. mdpi.com

The nanoprecipitation method is commonly employed to prepare this compound-loaded PLGA nanoparticles (GA@PLGANPs). mdpi.comnih.gov This technique results in spherical, homogeneous, and negatively charged particles, which are suitable for various delivery routes. nih.gov The encapsulation of this compound within the PLGA matrix protects it from degradation, enhances its stability, and allows for controlled release. mdpi.com This, in turn, can improve its efficacy as an antioxidant and antimicrobial agent. mdpi.comnih.gov

Research has shown that the entrapment efficiency of polyphenols, such as those found in cherry extract, into PLGA nanoparticles can be influenced by the concentration of the polyphenols. researchgate.net

Nanocoatings and Composites

The application of this compound extends to the development of functional nanocoatings and composites. mdpi.comresearchgate.net this compound can be used as a cross-linking agent to improve the properties of biopolymer films for applications like food packaging. mdpi.com

For example, gelatin-casein edible films cross-linked with this compound have shown enhanced thermal stability and improved surface properties. mdpi.com Higher concentrations of this compound (4-5% w/v) resulted in more compact, denser, and smoother films. mdpi.com These cross-linked films also exhibited lower swelling, water solubility, and water vapor permeability, along with increased tensile strength. mdpi.com

In the realm of composite hydrogels, this compound-conjugated chitosan has been combined with carbon black to create self-healing and shear-thinning materials. mdpi.com The addition of carbon black to the this compound-chitosan solution increases the storage modulus (G'), indicating the formation of a more structured hydrogel network. mdpi.com These composites exhibit strong tissue-adhesive properties, which are attributed to electrostatic interactions, hydrogen bonds, and cation-π interactions involving the pyrogallol groups of this compound. mdpi.com

Furthermore, naturally derived allylated this compound has been proposed as a monomer for the interfacial polymerization of thin-film composite nanofiltration membranes. acs.org These membranes have demonstrated excellent rejection of dyes, showcasing the potential of this compound derivatives in advanced separation technologies. acs.org

Chemical Intermediate and Precursor in Industrial Syntheses

This compound (3,4,5-trihydroxybenzoic acid) is a versatile phenolic acid that serves as a crucial intermediate and precursor in a variety of industrial syntheses. numberanalytics.comnordmann.global Its unique chemical structure, featuring a benzene (B151609) ring with three hydroxyl groups and a carboxyl group, allows it to participate in a wide range of chemical reactions, making it a valuable building block for more complex molecules. numberanalytics.com Industrially, it is often produced through the hydrolysis of tannins from sources like tara pods or gallnuts. chemcess.comgoogle.com

The reactivity of this compound makes it a key component in the production of pharmaceuticals, dyes, and other specialty chemicals. numberanalytics.comarborpharmchem.com Its role as a chemical intermediate is fundamental to the synthesis of various active pharmaceutical ingredients (APIs) and drug formulations. arborpharmchem.com

Production of Pyrogallol

A significant industrial application of this compound is its use as a precursor for the production of pyrogallol (1,2,3-trihydroxybenzene). adorama.comgoogle.com The primary method for synthesizing pyrogallol involves the decarboxylation of this compound. wikipedia.orgresearchgate.net This chemical transformation is typically achieved by heating this compound, often in the presence of a catalyst or in an autoclave, which causes the removal of a carboxyl group as carbon dioxide. acs.orgresearchgate.net

The conversion of this compound to pyrogallol can be accomplished through various methods, including thermal decarboxylation in copper autoclaves. acs.orgresearchgate.net Research has also explored microbial and enzymatic pathways for this conversion. For instance, studies have demonstrated the use of microorganisms like Citrobacter sp. and Erwinia sp. to efficiently decarboxylate this compound to pyrogallol. tandfonline.commbl.or.kroup.com One study reported a 97.4% yield of pyrogallol from this compound using a microbial method under anaerobic conditions. tandfonline.com Another microbial synthesis approach using E. coli achieved yields of 93-97%. acs.org

Pyrogallol itself is a valuable chemical with applications in various industries, including the synthesis of azo dyes and as a component in photographic developers. chemcess.comadorama.com

Synthesis of Dyes and Inks

This compound has a long history in the production of dyes and inks, most notably iron gall ink. wikipedia.org This ink, used for centuries, is formed by the reaction of this compound with iron salts, typically iron(II) sulfate. wikipedia.orgucl.ac.uk The process often starts with the extraction of tannins from oak galls, which are then hydrolyzed to increase the concentration of this compound. irongallink.orgirongallink.org The reaction between this compound and iron(II) ions forms a water-soluble complex that, upon exposure to air, oxidizes to form a dark, water-insoluble pigment. wikipedia.orgirongallink.org

The basic chemistry of iron gall ink involves the formation of a ferric tannate complex. irongallink.org The color and permanence of the ink are influenced by the ratio of this compound to tannic acid and iron sulfate. nist.gov Historical recipes and modern formulations often specify particular concentrations of these components to achieve desired ink properties. wikipedia.orgnist.gov For example, German regulations for "Urkundentinte" (document ink) in 1933 required at least 27 grams of tannic and this compound and 4 to 6 grams of iron per liter. wikipedia.org

Beyond traditional iron gall ink, this compound is a precursor for various other dyes, including anthragallol, gallocyanine, and galloflavin. chemcess.com

Photographic Development Applications

This compound and its derivatives have played a role in the history of photography as developing agents. wikipedia.orgculturalheritage.org In early photographic processes like the calotype, this compound was used to sensitize silver to light. wikipedia.org As a developing agent, this compound acts as a reducer, converting exposed silver halides into metallic silver to form the photographic image. culturalheritage.org

While it can be used on its own, its action is often described as slow and weak. photrio.com It has been noted as a preferred developer for albumen glass plates. photrio.com Furthermore, when heated above 220°C, this compound decomposes to form pyrogallol, another compound utilized in photographic developers. adorama.com

Sustainable and Active Packaging Materials

This compound is increasingly being explored for its potential in developing sustainable and active food packaging materials. researchgate.netacs.org Its antioxidant and antimicrobial properties make it a valuable additive to extend the shelf life and maintain the quality of food products. researchgate.netresearchgate.net As a natural phenolic compound, it aligns with the growing consumer demand for eco-friendly packaging solutions derived from renewable resources. researchgate.net

The incorporation of this compound into packaging materials can enhance their functionality, contributing to the development of biodegradable, active, and intelligent packaging systems. researchgate.net

Incorporation into Biodegradable Polymers and Edible Films

This compound can be incorporated into various biodegradable polymers and edible films to create active packaging. researchgate.netacs.org These biopolymers often include polysaccharides like chitosan, starch, and cellulose, as well as proteins such as gelatin. acs.orgnih.gov

When added to these polymer matrices, this compound can act as a cross-linking agent, forming hydrogen bonds with the polymer chains. uclm.esresearchgate.net This interaction can alter the physical properties of the films. For instance, in chitosan-based films, the addition of this compound has been shown to improve barrier properties and reduce water vapor and oxygen permeability. nih.gov Similarly, when incorporated into gelatin films, this compound can enhance antioxidant capacity and improve film characteristics. researchgate.net

The development of edible films and coatings containing this compound offers an innovative strategy for food preservation. researchgate.net These films can be directly applied to the surface of foods, providing a protective barrier that is both functional and consumable.

Enhancement of UV Barrier Properties and Mechanical Strength

The incorporation of this compound into biopolymer films can significantly improve their ultraviolet (UV) barrier properties and mechanical strength. researchgate.netresearchgate.net The aromatic structure of this compound allows it to absorb UV radiation, which is beneficial for protecting light-sensitive foods from degradation and lipid oxidation. nih.govmdpi.com

Studies have shown that films containing this compound exhibit excellent UV-blocking capabilities. researchgate.netrsc.org For example, a vanillin (B372448) cross-linked chitosan film with this compound was found to block 100% of UV light. rsc.org Gelatin films cross-linked with modified this compound also demonstrated strong UV absorption. acs.org

The effect of this compound on the mechanical properties of films can vary depending on the polymer matrix and the concentration of this compound. In some cases, it acts as a cross-linker, enhancing the tensile strength and rigidity of the film. nih.govnih.gov For example, adding this compound to zein (B1164903) films increased their tensile strength from 17.9 MPa to 26.0 MPa. nih.gov In chitosan films, the inclusion of this compound led to a significant increase in tensile strength. researchgate.net However, in other systems, such as alginate-methylcellulose-glycerol films, the incorporation of this compound resulted in less resistance to tensile stress and increased brittleness at higher concentrations. uclm.es

Table of Research Findings on this compound in Packaging:

Polymer MatrixThis compound EffectResearch Finding
ChitosanImproved mechanical and barrier propertiesIncreased tensile strength by 169% and moderately decreased water vapor permeability. researchgate.net
Chitosan (vanillin cross-linked)Enhanced UV barrier and mechanical propertiesBlocked 100% of UV light and improved tensile properties. rsc.org
GelatinImproved UV barrier and mechanical strengthModified this compound cross-linking increased tensile strength and provided strong UV absorption. acs.org
ZeinIncreased tensile strengthTensile strength increased by 45% with this compound treatment. nih.gov
Bio-HDPEImproved UV stabilityRemained stable for 10 hours of UV exposure even at low this compound content. mdpi.com
Alginate-Methylcellulose-GlycerolDecreased tensile strength, increased brittlenessFilms became less resistant to tensile stress and more brittle at higher this compound concentrations. uclm.es

Role as a Color Indicator for Food Freshness

This compound (GA) is a promising component in the development of intelligent food packaging, particularly as a color indicator for monitoring food freshness. researchgate.net Its utility stems from its ability to participate in colorimetric systems that respond to pH changes associated with food spoilage. mdpi.com As food products like meat and fish spoil, microbial activity leads to the breakdown of proteins and the production of alkaline compounds such as ammonia, dimethylamine, and trimethylamine. mdpi.com This increase in pH can be visually detected by indicators incorporated into the packaging material.

This compound is often used as a co-pigment with natural dyes like anthocyanins to enhance their stability and sensitivity. researcher.liferesearchgate.net For instance, polyvinyl alcohol (PVA)-based films containing red cabbage anthocyanins, gelatin, and this compound have been developed as pH-responsive freshness indicators. researcher.lifenih.gov In these systems, the addition of this compound improves resistance to light exposure and facilitates hydrogen bonding, which enhances the thermal stability and water solubility of the film without negatively affecting its tensile properties. researcher.lifenih.gov

Research has demonstrated the effectiveness of these this compound-enhanced indicators in monitoring the freshness of various food products. A sensor developed with blueberry anthocyanin and this compound showed a distinct color transition from pink (fresh) to purple (medium freshness) and finally to yellow (spoiled) as shrimp decomposed over five days at 4°C. researchgate.net The color change correlated strongly with the increase in pH and total volatile basic nitrogen (TVB-N), a key indicator of seafood spoilage. researchgate.net Similarly, a PVA-based indicator with red cabbage anthocyanin, gelatin, and this compound changed color from purple to blue to signal spoilage in beef and squid. researcher.lifenih.gov This color change corresponded to specific TVB-N values that mark the limit of acceptability for these products. researcher.lifenih.gov

Table 1: Performance of this compound-Based Colorimetric Indicators for Food Freshness

Food ProductIndicator System ComponentsFreshness StateObserved ColorTVB-N Value (mg/100g)
ShrimpPolyacrylonitrile, Blueberry Anthocyanin, this compoundFreshPinkN/A
ShrimpPolyacrylonitrile, Blueberry Anthocyanin, this compoundMedium FreshPurpleN/A
ShrimpPolyacrylonitrile, Blueberry Anthocyanin, this compoundSpoiledYellowN/A
BeefPolyvinyl Alcohol, Red Cabbage Anthocyanin, Gelatin, this compoundSpoiledPurple to Blue21.0
SquidPolyvinyl Alcohol, Red Cabbage Anthocyanin, Gelatin, this compoundSpoiledPurple to Blue37.8

Environmental Remediation Technologies Beyond Adsorption

Beyond its use in adsorption, this compound is involved in other environmental remediation technologies, primarily through its chemical reactivity. mdpi.comiaea.org Its ability to act as a reducing agent and participate in metal complexation is leveraged in advanced applications like phytoremediation and catalytic degradation processes. mdpi.comnih.gov These methods aim to transform or sequester pollutants in soil and water, offering alternative strategies for environmental cleanup. mdpi.comnih.gov

Phytoremediation Applications

Phytoremediation is an environmental remediation strategy that uses plants to extract, contain, or degrade contaminants in soil and water. Chelate-assisted phytoextraction, a subset of this field, employs chelating agents to increase the bioavailability of heavy metals for plant uptake. scielo.br this compound, as a naturally occurring low-molecular-weight organic acid (LMWOA), has been investigated for this purpose due to its high biodegradability, which is seen as an advantage over persistent synthetic chelants. scielo.br

However, studies comparing the effectiveness of this compound to other natural chelants like citric acid have shown its potential to be limited. scielo.brscielo.br In experiments with velvet bean plants grown in soil contaminated with cadmium (Cd), lead (Pb), copper (Cu), and zinc (Zn), this compound was found to be less efficient at solubilizing these metals compared to citric acid. scielo.brscielo.br For example, the highest concentration of Cd mobilized in the soil solution by this compound was comparable only to the lowest concentration achieved with a single application of citric acid. scielo.brscielo.br Similarly, for lead, three applications of citric acid increased its concentration in the soil solution by 97%, while three applications of this compound resulted in an 81% increase. scielo.br While this compound did mobilize some metals from iron oxides and organic matter, the increase in solubility was generally insufficient to significantly enhance their uptake by the plants. scielo.br The rapid mineralization of LMWOAs in soil is a contributing factor to this limited effectiveness. scielo.brscielo.br

Table 2: Comparison of Metal Solubilization in Soil Solution by this compound and Citric Acid

MetalTreatment (Application Rate)Metal Concentration in Soil Solution (mg L⁻¹)
Cadmium (Cd)This compound (Multiple Applications)~25
Cadmium (Cd)Citric Acid (Single Application)25
Cadmium (Cd)Citric Acid (Three Applications)36.90
Lead (Pb)This compound (Three Applications)3.15
Lead (Pb)Citric Acid (Three Applications)18

Source: Data compiled from studies on chelate-assisted phytoextraction. scielo.brscielo.br

Catalytic Processes (e.g., Fe3+/peroxymonosulfate process)

This compound plays a significant role as a mediator in advanced oxidation processes (AOPs), such as Fenton and Fenton-like reactions, which are used to degrade persistent organic pollutants in wastewater. nih.govdntb.gov.ua The efficacy of these processes often depends on the regeneration of ferrous iron (Fe²⁺) from ferric iron (Fe³⁺), as Fe²⁺ is the primary activator of oxidants like hydrogen peroxide (H₂O₂) and peroxymonosulfate (PMS) to produce highly reactive radicals. nih.govdntb.gov.ua

This compound acts as a reductant, accelerating the conversion of Fe³⁺ back to Fe²⁺, thereby enhancing the catalytic cycle and increasing the degradation efficiency of pollutants. nih.govnih.gov This pro-oxidant effect has been observed in both homogeneous Fenton systems (with soluble iron salts) and heterogeneous systems (with solid iron-containing catalysts). nih.gov An important advantage of using this compound is its effectiveness over a wider pH range, often allowing treatments to be conducted at the natural pH of wastewater, which is typically above the optimal acidic pH of 2.5-3.0 for traditional Fenton processes. nih.govdntb.gov.ua

In the Fe³⁺/peroxymonosulfate (PMS) system, this compound has been shown to significantly enhance the degradation of contaminants like Bisphenol A (BPA). researchgate.net The addition of this compound to the Fe³⁺/PMS system led to the complete degradation of BPA within minutes. researchgate.net The mechanism involves this compound reducing Fe³⁺ to Fe²⁺, which then activates PMS to generate powerful sulfate and hydroxyl radicals that destroy the pollutant. nih.govresearchgate.net Studies have shown that a relatively low molar proportion of this compound is needed; a common ratio for catalyst:oxidant:GA is 1:10–20:1. nih.govdntb.gov.ua

Table 3: Role of this compound in Catalytic Degradation Processes

Catalytic SystemTarget PollutantRole of this compoundKey Findings
Homogeneous Fenton (Fe²⁺/H₂O₂)Methyl OrangeReduces Fe³⁺ to Fe²⁺, enhances radical generation.Decreased the activation energy for decolorization from 102 to 79.1 kJ mol⁻¹ in the presence of Fe³⁺. nih.gov
Heterogeneous Fenton (FeOx-MMT)This compound (self-degradation)Reduces surface iron, enhances H₂O₂ decomposition.The GA-FeOx-MMT complex created significantly more radicals than the iron-coated clay alone. nih.gov
Fe³⁺/Peroxymonosulfate (PMS)Bisphenol A (BPA)Reduces Fe³⁺ to Fe²⁺, accelerating PMS activation.Complete degradation of BPA was achieved within 4 minutes in the Fe³⁺/PMS/GA system. researchgate.net
Fe³⁺/Peroxymonosulfate (PMS)BDE47Autocatalyzed redox cycling of iron via oxidation intermediates.Enhanced degradation of the brominated flame retardant. connectedpapers.com

Computational and in Silico Research on Gallic Acid

Molecular Docking Studies (e.g., ligand-protein interactions)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. wisdomlib.org This method is widely used to understand the interaction between a ligand, such as gallic acid, and its protein target at the molecular level. Studies have shown that this compound can interact with a wide array of proteins, suggesting its diverse biological activities.

Docking analyses have revealed that this compound exhibits strong binding affinities to various protein targets. For instance, in a study targeting shikimate kinase from Acinetobacter baumannii, this compound demonstrated high binding affinity through significant polar and ionic interactions. mdpi.com Key interactions included ionic bonds with Arg-153 and Arg-74, and hydrogen bonds with Asp-50 and Arg-134. mdpi.com Similarly, strong interactions and low binding energies were observed between this compound and kidney injury markers KIM-1 and NGAL. nih.gov

Further research has explored this compound's potential against various diseases by docking it with relevant proteins. It has shown favorable binding to proteins associated with diabetes, including tissue-type plasminogen activator (T-PA), with a binding affinity of -6.3 kcal/mol. researchgate.net In cancer research, this compound and its derivatives have been docked against apoptosis-related proteins like Bcl-XL, CASP3, JUN, AKT1, and CASP7. nih.govinnovareacademics.innih.gov The binding energy for this compound with Epidermal Growth Factor Receptor (EGFR) and Bcl-2 was found to be -6.0 kcal/mol and -5.5 kcal/mol, respectively. aip.org

The primary forces stabilizing these this compound-protein complexes are hydrogen bonds and hydrophobic interactions, with contributions from ionic bonds and π-stacking interactions in many cases. innovareacademics.inscilit.comkarazin.ua For example, docking against matrix metalloproteinase-1 (MMP-1) showed a binding energy of -6.0 kcal/mol, with hydrogen bonds formed with residues ALA 182, LEU 181, and HIS 218. pharmrep.org These computational predictions provide a structural basis for the inhibitory potential of this compound against various enzymatic and signaling proteins.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. naturalspublishing.com DFT calculations have provided significant insights into the electronic and structural properties of this compound, which are crucial for understanding its chemical reactivity and antioxidant activity. mdpi.comnaturalspublishing.com

Studies have used DFT to calculate various quantum chemical parameters. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap (Egap) reflects the chemical stability and reactivity of a molecule; a larger gap indicates higher stability and lower reactivity. mdpi.com For this compound, the HOMO-LUMO energy gap has been calculated to be significant, indicating its chemical stability. mdpi.comaip.org

DFT has also been employed to determine antioxidant-related properties like Bond Dissociation Enthalpy (BDE) and Ionization Potential (IP). naturalspublishing.comrsc.org Lower BDE values suggest a higher capacity for hydrogen atom donation, a key mechanism in radical scavenging. Calculations have concluded that the antioxidant activity of this compound is primarily due to the hydroxyl groups at the 3-OH and 4-OH positions, which have low BDE values. naturalspublishing.com The preferred mechanism for its free radical scavenging has been identified as hydrogen atom transfer (HAT). naturalspublishing.com Furthermore, DFT has been utilized to compute the Gibbs free energies of this compound and its anionic forms to accurately determine its pKa values in aqueous solutions. mdpi.com

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. wisdomlib.org This technique is crucial for assessing the stability of protein-ligand complexes predicted by molecular docking and for understanding the dynamic behavior of these complexes in a simulated physiological environment. wisdomlib.orgnih.gov

MD simulations of this compound complexed with various proteins have consistently demonstrated the formation of stable complexes. The stability is often evaluated by monitoring the Root Mean Square Deviation (RMSD) of the protein backbone atoms and the ligand over the simulation period. mdpi.com For example, a 100 ns MD simulation of this compound bound to shikimate kinase showed that the protein's RMSD was maintained below 3.0 Å, indicating a stable complex was formed. mdpi.com Similarly, simulations of this compound with thrombin showed the system reached equilibrium rapidly, with RMSD fluctuations below 1 Å. researchgate.net

Root Mean Square Fluctuation (RMSF) analysis is used to identify the flexibility of individual amino acid residues within the protein upon ligand binding. mdpi.com In the thrombin-gallic acid complex, key binding residues showed significantly lower RMSF values, indicating their stable interaction with this compound. researchgate.net Studies on the lysozyme-gallic acid complex revealed that the stability was temperature-dependent, with higher stability observed at a lower temperature (298 K vs. 310 K). scilit.comresearchgate.net

These simulations also help elucidate the dominant forces in the binding interaction. For the lysozyme (B549824) complex, van der Waals forces and electrostatic interactions were identified as the predominant intermolecular forces driving the binding. scilit.com

Transcriptome-Based Analysis and Gene Expression Profiling (e.g., LINCS L1000)

Transcriptome analysis provides a snapshot of the total RNA in a cell, revealing how gene expression is altered by a compound like this compound. This approach helps to uncover the broader biological pathways and molecular mechanisms affected.

A study using the Library of Integrated Network-based Cellular Signatures (LINCS) L1000 resource investigated the mechanisms of this compound by comparing its induced gene expression profile with those of FDA-approved drugs in A549 (lung), PC3 (prostate), and MCF7 (breast) cancer cell lines. mdpi.com This analysis identified 19 potential protein targets for this compound by finding drugs with similar expression patterns. mdpi.com The study found that in A549 cells, this compound treatment resulted in 76 upregulated and 60 downregulated genes. mdpi.com

Time-course RNA-sequencing in HeLa cells treated with this compound revealed dynamic changes in gene expression related to different cell death pathways. researchgate.net Genes involved in ferroptosis were transcribed at an early stage (2 hours), followed by apoptosis-related genes at a middle stage (4-6 hours), and finally, necroptosis pathway genes at a late stage (9 hours). researchgate.net

Other studies have shown specific gene expression changes. This compound was found to suppress the gene expression of KIM-1 and NGAL in a rat model of chronic kidney disease. nih.gov In human prostate cancer cells (DU-145), it significantly reduced the gene expression of Interleukin-6 (IL-6). brieflands.com Furthermore, this compound can modulate the epigenome. It was shown to reactivate the GADD45 signaling pathway, potentially through the demethylation of the promoters of CCNE2 and CCNB1 genes in lung cancer cells. oncotarget.com In Lactobacillus plantarum, this compound was found to greatly induce the expression of genes involved in tannin degradation, such as lpdC and gacP. asm.org

Network Pharmacology Approaches

Network pharmacology is an approach that investigates drug action and molecular mechanisms from a systemic and biological network perspective. frontiersin.org It is particularly useful for multi-target compounds like this compound, helping to build a comprehensive picture of its interactions within the body.

By constructing protein-protein interaction (PPI) networks, researchers can identify key targets and pathways modulated by this compound for specific diseases. For example, a network pharmacology study on the effect of this compound on cataracts identified key target genes including IDO1, ALB, ESR1, PTGS2, EGFR, and BCL2. researchgate.net The analysis revealed that the associated signaling pathways involved BMP receptors, integrins, VEGF, and estrogen receptors. researchgate.net

In the context of breast cancer, an analysis of drug-protein interactions identified JUN, AKT1, CASP3, and CASP7 as key protein targets for this compound's apoptotic effects. nih.govnih.gov A similar approach to understand its anti-inflammatory effects in cholecystitis pointed to important targets like ALB, IL-6, AKT1, TNF, and EGFR. dovepress.com These studies often use databases like STITCH to predict interactions and software like Cytoscape to visualize the complex networks. nih.govresearchgate.net The integration of network analysis with experimental validation provides a powerful strategy for rapidly elucidating the mechanisms of action for natural compounds. dovepress.com These analyses consistently highlight this compound's influence on inflammation, apoptosis, and cell signaling pathways like NF-κB and MAPK. frontiersin.orgdovepress.com

Future Research Directions and Translational Perspectives for Gallic Acid

Elucidation of Undefined Biosynthetic Pathways and Enzyme Mechanisms

The biosynthesis of gallic acid in plants and microorganisms is not yet fully understood, presenting a significant area for future research. While the shikimate pathway is recognized as the primary route, the precise enzymatic steps and regulatory mechanisms remain to be fully elucidated. nih.govbohrium.comresearchgate.net Three main pathways have been proposed for this compound synthesis: the β-oxidation of 3,4,5-trihydroxycinnamic acid, the hydroxylation of protocatechuic acid, and the dehydrogenation of 3-dehydroshikimic acid. researchgate.net Current evidence suggests that the dehydrogenation of 3-dehydroshikimic acid is the most probable route. researchgate.netutu.fi

A key enzyme in this process is shikimate dehydrogenase (SDH), which has been shown to be involved in this compound production in both bacteria and plants. nih.govbohrium.comnih.gov However, the exact mechanism by which SDH catalyzes the formation of this compound is still under investigation. Future research should focus on identifying and characterizing all the enzymes involved in the this compound biosynthetic pathway. This includes isolating the genes encoding these enzymes and studying their expression and regulation. A deeper understanding of these pathways could enable the metabolic engineering of plants and microorganisms for enhanced this compound production.

Table 1: Proposed Biosynthetic Pathways of this compound

Proposed PathwayKey PrecursorStatus
β-oxidation3,4,5-trihydroxycinnamic acidLess likely
HydroxylationProtocatechuic acidLess likely
Dehydrogenation3-dehydroshikimic acidMost probable researchgate.net

Development of Novel Chemical Synthesis and Derivatization Methodologies

While this compound is abundant in nature, chemical synthesis and derivatization offer opportunities to create novel compounds with enhanced or specific properties. Future research in this area should focus on developing more efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. This includes the exploration of green chemistry principles to minimize the environmental impact of chemical synthesis.

Derivatization of this compound is a promising strategy for developing new functional molecules. For instance, this compound has been derivatized to create monomers for the synthesis of hydrogels with potential biomedical applications. mdpi.com Esterification and amidation of the carboxylic acid group, as well as modification of the hydroxyl groups, can lead to a wide range of derivatives with altered solubility, stability, and biological activity. The development of novel derivatization methodologies will be crucial for unlocking the full potential of this compound in various fields, from materials science to medicine.

Advanced Characterization of this compound-Based Complex Systems

The incorporation of this compound into complex systems, such as nanoparticles and hydrogels, necessitates the use of advanced characterization techniques to understand their structure-property relationships. Future research should leverage a combination of microscopic, spectroscopic, and thermal analysis techniques to provide a comprehensive understanding of these materials.

For example, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) can be used to visualize the morphology and size distribution of this compound-based nanoparticles. phcogj.comphcogj.comresearchgate.net Fourier-transform infrared spectroscopy (FTIR) is valuable for confirming the chemical interactions between this compound and the polymer matrix in hydrogels and nanoparticles. mdpi.comphcogj.commdpi.com Thermal analysis techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide insights into the thermal stability of these complex systems. mdpi.com X-ray diffraction (XRD) can be employed to assess the crystalline nature of the materials. researchgate.netmdpi.com By employing these advanced characterization techniques, researchers can gain a deeper understanding of how the incorporation of this compound influences the properties of complex systems, paving the way for their rational design and optimization.

Investigation of Synergistic Interactions with Other Phytochemicals

The potential synergistic effects of this compound with other phytochemicals represent a promising area of investigation. Combining this compound with other natural compounds could lead to enhanced biological activities and therapeutic efficacy. For instance, studies have shown that this compound exhibits synergistic effects when combined with curcumin, another well-known polyphenol. nih.govjst.go.jpsid.irnih.gov This combination has been reported to have a stronger protective effect against certain types of cellular damage and to inhibit the growth of cancer cells more effectively than either compound alone. nih.govsid.irnih.gov

Future research should systematically investigate the synergistic interactions of this compound with a wide range of other phytochemicals, such as flavonoids (e.g., quercetin), other phenolic acids, and alkaloids. researchgate.netresearchgate.net These studies should aim to elucidate the underlying mechanisms of synergy, which may involve complementary modes of action, enhanced bioavailability, or protection against metabolic degradation. Understanding these synergistic interactions could lead to the development of novel and more effective phytopharmaceutical formulations and functional foods.

Table 2: Examples of Synergistic Interactions of this compound

PhytochemicalObserved Synergistic EffectReference
CurcuminEnhanced antioxidant and anticancer activities nih.govjst.go.jpsid.irnih.gov
QuercetinPotential for sustained release in treating colorectal cancer researchgate.netresearchgate.net

Innovation in Green Extraction and Purification Technologies

The extraction of this compound from natural sources is a critical step in its production. Future research should focus on developing and optimizing green extraction and purification technologies that are both efficient and environmentally friendly. Conventional extraction methods often rely on the use of organic solvents and can be time-consuming and energy-intensive. ump.edu.my

Innovative techniques such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE) have shown great promise for the efficient extraction of this compound. ump.edu.myekb.egresearchgate.netnih.govsemanticscholar.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netnih.gov These methods can significantly reduce extraction times, solvent consumption, and energy usage compared to traditional methods. nih.govnih.gov Future research should focus on further optimizing these green extraction techniques, including the use of eco-friendly solvents like water and deep eutectic solvents. researchgate.netmdpi.com Additionally, the development of efficient and sustainable purification methods is crucial to obtain high-purity this compound for various applications.

Table 3: Comparison of Green Extraction Techniques for this compound

TechniqueAdvantages
Microwave-Assisted Extraction (MAE)Reduced extraction time, lower solvent consumption, increased yield ekb.egnih.gov
Ultrasound-Assisted Extraction (UAE)Shorter extraction time, reduced solvent and energy consumption, higher yield ump.edu.myresearchgate.netnih.gov

Design and Functionalization of Next-Generation Advanced Materials

This compound's unique chemical structure, with its carboxylic acid and multiple hydroxyl groups, makes it an excellent building block for the design and functionalization of next-generation advanced materials. nih.gov Its ability to form strong interactions with polymers and metal ions has been exploited in the development of hydrogels, nanoparticles, and metal-phenolic networks. phcogj.commdpi.comnih.govmdpi.com

Future research in this area should focus on the rational design of this compound-based materials with tailored properties for specific applications. For example, this compound-containing hydrogels can be designed for controlled drug delivery and tissue engineering. mdpi.commdpi.comnih.govsemanticscholar.orgnih.gov this compound-coated nanoparticles can be developed for targeted drug delivery and as antioxidant agents. phcogj.comphcogj.comnih.govnih.govrsc.org Furthermore, the use of this compound in the formation of metal-phenolic networks opens up possibilities for creating functional coatings, sensors, and catalysts. mdpi.comresearchgate.net The exploration of novel synthetic strategies and a deeper understanding of the structure-property relationships will be key to advancing the field of this compound-based materials.

Addressing Environmental Impact and Sustainability in Production and Application

As the demand for this compound and its derivatives grows, it is crucial to address the environmental impact and sustainability of their production and application. A life cycle assessment approach should be adopted to evaluate the entire value chain, from the cultivation of plant sources to the final disposal of this compound-containing products.

Future research should focus on developing sustainable agricultural practices for this compound-rich plants to minimize the use of water, fertilizers, and pesticides. The utilization of agricultural and food industry by-products as a source of this compound is a promising strategy to promote a circular economy. unair.ac.idresearchgate.netnih.gov In terms of applications, the development of biodegradable and recyclable materials based on this compound, such as in food packaging, can contribute to reducing plastic pollution. unair.ac.idresearchgate.netmdpi.com By integrating sustainability principles into the research and development of this compound, it is possible to harness its benefits while minimizing its environmental footprint.

Exploration of this compound in Ecological Defense Mechanisms

This compound, a naturally occurring phenolic compound, is a key secondary metabolite in a variety of plants, fruits, and vegetables. nih.govresearchgate.net It is found in roots, stems, leaves, flowers, and seeds, often as esters combined with sugars or other phenols. nih.gov Beyond its well-documented antioxidant properties, this compound plays a significant role in the ecological defense mechanisms of plants. frontiersin.orgnih.gov Plants produce a diverse array of secondary metabolites, also known as allelochemicals, which are not essential for primary metabolic processes but are crucial for survival and interaction with the environment. wikipedia.org These compounds, including this compound, are instrumental in defending plants against a range of biotic threats, such as competing plants (allelopathy), microbial pathogens, and herbivores. researchgate.netbiology-journal.orgresearchgate.net

Allelopathic Activity

Allelopathy refers to the chemical inhibition of one plant by another, through the release of growth-inhibiting substances into the environment. This compound has been identified as a potent allelochemical in several plant species. For instance, it is a principal compound isolated from the aqueous extracts of Delonix regia and has been found in the rhizosphere soil of Ageratum conyzoides (billy goat weed). mdpi.com Studies have shown that this compound can significantly inhibit the seed germination and seedling growth of various plants. mdpi.comvt.edu

Research on blackgram (Phaseolus mungo L.) demonstrated that this compound at a 1 mM concentration significantly inhibited germination. mdpi.com Similarly, this compound isolated from Wedelia chinensis was found to arrest the growth of cress and Italian ryegrass seedlings, with I50 values (concentration needed for 50% inhibition) ranging from 0.45 to 6.6 mM. researchgate.net The mangrove plant Aegiceras corniculatum exudes this compound from its roots, which has an inhibitory effect on the alga Cyclotella caspia, with a half-maximal inhibitory concentration (IC50) of 15.46 mg/L. nih.gov The decomposition of reed (Phragmites australis) litter also releases this compound, among other phenolic acids, which can inhibit algal growth. frontiersin.org The mechanism of this phytotoxicity is not fully understood but may involve interference with water uptake and respiratory activity in germinating seeds. vt.edu

Table 1: Allelopathic Effects of this compound on Various Plant and Algal Species
Source PlantTarget SpeciesObserved EffectEffective ConcentrationReference
Aegiceras corniculatumCyclotella caspia (Diatom)Inhibition of growth, elongated cells.15.46 mg/L (IC50) nih.gov
Eucalyptus speciesPhaseolus mungo L. (Blackgram)Significant inhibition of germination and vigour index.1 mM mdpi.com
Wedelia chinensisCress and Italian RyegrassSignificant arrest of seedling growth.0.45–6.6 mM (I50) researchgate.net
General studyZea mays L. (Corn)Reduction in germination, root elongation, and dry weight.Concentration-dependent vt.edu
Phragmites australis (Reed)AlgaeInhibition of growth from decomposing litter.Not specified frontiersin.org

Antimicrobial and Antifungal Activity

This compound demonstrates broad-spectrum antimicrobial properties, acting against various plant and human pathogens. nih.govmdpi.com This activity is crucial for plant defense, as it helps protect against infections from bacteria and fungi. researchgate.netmdpi.com The antimicrobial action of this compound is often attributed to its three hydroxyl groups. researchgate.net Its mechanisms of action include altering bacterial membrane structure, disrupting bacterial metabolism, inhibiting biofilm formation, and chelating essential metal ions like iron, which are vital for bacterial cell functions. nih.govdoi.org

It has shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, Salmonella typhimurium, and Pseudomonas species. researchgate.netjofamericanscience.org In a study investigating its potential as a food preservative, this compound showed Minimum Inhibitory Concentrations (MIC) of 2.5 mg/mL for Pseudomonas fragi and Pseudomonas putida, and 5 mg/mL for Pseudomonas fluorescens. researchgate.net

Furthermore, this compound exhibits significant antifungal activity. jofamericanscience.orgresearchgate.net It has been tested against the tomato early blight pathogen, Alternaria solani, where it inhibited mycelial growth in a dose-dependent manner without causing phytotoxicity to the tomato plants. researchgate.net Research has also confirmed its efficacy against various dermatophytes and Candida strains, with its potency against Candida albicans being comparable to the drug fluconazole. researchgate.net The proposed mechanism for its antifungal effect involves the inhibition of enzymes crucial for ergosterol (B1671047) biosynthesis, a key component of fungal cell membranes. researchgate.net When plants are infected, they can increase the production of phenolic compounds like this compound, which act as antioxidants and help protect plant tissues from the oxidative stress caused by the infection. mdpi.com

Anti-herbivore Defense

Plants have evolved complex defense mechanisms against insect herbivores, which can be broadly categorized as direct and indirect defenses. wikipedia.orgnih.gov this compound contributes to these defenses, acting as a deterrent, toxin, or digestibility reducer. nih.gov

A study on the tea plant (Camellia sinensis) revealed that the external application of this compound could induce direct defense against the tea geometrid (Ectropis obliqua) larvae. frontiersin.orgnih.gov This induced defense is mediated through the activation of the jasmonic acid (JA) signaling and phenylpropanoid pathways. frontiersin.orgresearchgate.net Activation of these pathways leads to the accumulation of several defensive compounds, including flavonoids like astragalin (B1665802) and naringenin, as well as galloylated catechins such as epigallocatechin-3-gallate (EGCG), which act as potent anti-feeding agents. frontiersin.orgnih.gov

Research on the common cutworm, Spodoptera litura, showed that incorporating this compound into an artificial diet increased larval mortality and reduced adult emergence. researchgate.net Higher concentrations of this compound negatively impacted the survival and physiology of the pest. researchgate.net Interestingly, lower concentrations were effective at impairing the growth of S. litura larvae without significantly harming its natural parasitoid, Bracon hebetor, suggesting its potential use in integrated pest management strategies. researchgate.net The accumulation of phenolic compounds is a common plant response to herbivore attacks, playing a key role in limiting insect pest populations. researchgate.netresearchgate.net

Q & A

Q. What are the primary analytical methods for quantifying gallic acid in biological matrices, and how do their sensitivity and selectivity compare?

this compound quantification commonly employs spectrometry (e.g., Folin-Ciocalteu assay), high-performance liquid chromatography (HPLC), and capillary electrophoresis. Spectrophotometric methods are cost-effective but lack specificity for complex matrices, while HPLC with UV/Vis or mass spectrometry detection offers higher sensitivity (detection limits ~0.1 µg/mL) and selectivity for distinguishing this compound from structurally similar phenolics . Chromatographic methods also enable simultaneous quantification of derivatives like ellagic acid, critical for studying metabolic pathways.

Q. How does this compound exert its antioxidant activity at the molecular level, and what experimental models validate this property?

this compound scavenges free radicals via its three hydroxyl groups, donating hydrogen atoms to neutralize reactive oxygen species (ROS). In vitro models include DPPH/ABTS radical scavenging assays and lipid peroxidation inhibition tests (e.g., linoleic acid oxidation). In vivo studies often use rodent models with induced oxidative stress (e.g., CCl₄-induced liver damage), measuring biomarkers like malondialdehyde (MDA) and glutathione (GSH) levels. Computational docking studies further elucidate interactions with antioxidant enzymes like superoxide dismutase .

Advanced Research Questions

Q. What statistical approaches optimize this compound production in microbial systems, and how do Taguchi design and response surface methodology (RSM) differ in application?

Taguchi’s orthogonal array design (e.g., L16 matrix) identifies dominant parameters (e.g., agitation speed contributed 24.32% variance in co-culture systems) with minimal experimental runs, prioritizing factors via signal-to-noise (S/N) ratios . RSM, using central composite designs, models nonlinear interactions (e.g., between dextransucrase concentration and sucrose levels in transglycosylation ). While Taguchi simplifies screening, RSM provides predictive equations (e.g., quadratic models) for multi-variable optimization, requiring validation via ANOVA and precision metrics (e.g., adequate precision >4) .

Q. How can researchers resolve discrepancies between predicted and experimental this compound yields in optimization studies?

Discrepancies often arise from unmodeled interactions (e.g., enzyme-substrate inhibition) or external factors (e.g., microbial strain variability). Validate models by:

  • Replicating runs under predicted optimal conditions (e.g., triplicate validation achieving 578.26 µg/mL vs. predicted 574.08 µg/mL ).
  • Performing residual analysis to identify outliers.
  • Incorporating interaction terms in RSM models (e.g., cross-product terms for this compound and sucrose ). Adjust parameters iteratively, such as agitation speed, to mitigate oxygen transfer limitations in fermentation .

Q. What kinetic parameters are critical for scaling up this compound production via bacterial co-culture?

Monitor:

  • Specific growth rate (μ) : 0.273 h⁻¹ in Bacillus co-cultures .
  • Yield coefficients : Yp/s (22.2 µg this compound/mg tannic acid) and Yp/x (70.76 µg/mg cells) .
  • Substrate degradation rates (e.g., tannic acid consumption). Use kinetic models (e.g., Luedeking-Piret) to correlate biomass and product formation. Scale-up requires maintaining oxygen transfer rates (agitation ≥120 rpm) and pH stability .

Q. How do multi-omics approaches enhance understanding of microbial this compound biodegradation pathways?

Genomics identifies tannase-encoding genes (e.g., tanA in Bacillus), while proteomics reveals enzyme expression under varying pH/temperature. Metabolomics tracks intermediates (e.g., pyrogallol) in degradation pathways. Integrate transcriptomic data to map regulatory networks, enabling strain engineering for higher conversion rates .

Q. What experimental considerations are vital for studying this compound-protein binding for drug delivery applications?

  • Use spectroscopic methods: Fluorescence quenching reveals binding constants (e.g., BSA-gallic acid complexes ).
  • Monitor structural changes via circular dichroism (CD) or FT-IR.
  • Validate biocompatibility via cytotoxicity assays (e.g., MTT on cell lines). Adjust pH (5.6–6.4) to mimic physiological conditions .

Q. How does chelator choice affect the stability and bioactivity of this compound-metal complexes?

Glycine enhances Fe(III)-gallic acid ternary complex stability (log β = 14.2) compared to binary systems. Characterize via potentiometry and UV-Vis spectroscopy. Chelators alter redox activity; e.g., Fe(III)-gallic acid complexes may exhibit pro-oxidant behavior in Fenton reactions, requiring careful selection for pharmacological use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.